E3 Ligase Ligand-linker Conjugate 103
Description
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Properties
Molecular Formula |
C40H59N7O6S |
|---|---|
Molecular Weight |
766.0 g/mol |
IUPAC Name |
tert-butyl 4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C40H59N7O6S/c1-26-33(54-25-42-26)29-10-8-27(9-11-29)17-41-35(50)31-16-30(48)19-47(31)36(51)34(38(2,3)4)43-32(49)20-45-23-40(24-45)21-44(22-40)18-28-12-14-46(15-13-28)37(52)53-39(5,6)7/h8-11,25,28,30-31,34,48H,12-24H2,1-7H3,(H,41,50)(H,43,49)/t30-,31+,34-/m1/s1 |
InChI Key |
JFSMJLQRRXVLJW-JSWXEYCZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of E3 Ligase Ligand-linker Conjugate 103, positioning it within the broader and highly significant context of Proteolysis-Targeting Chimera (PROTAC) technology. While specific preclinical and clinical data for this particular conjugate are not publicly available due to its nature as a synthetic intermediate, this document will elaborate on the fundamental mechanism of action of the PROTACs it is designed to create.
Introduction to this compound
This compound is a chemical entity that serves as a crucial building block in the synthesis of PROTAC molecules.[1] It is composed of two key components:
-
An E3 Ligase Ligand: Specifically, it incorporates (S,R,S)-AHPC, which is a derivative of VH032. This ligand is designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
A Linker: This component provides a chemical scaffold to which a ligand for a specific target protein can be attached.
The primary function of this compound is to facilitate the assembly of a complete PROTAC molecule.[1] It is not intended for direct therapeutic use but is a key intermediate for researchers and drug developers working on creating novel protein degraders.[1]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs represent a revolutionary approach in pharmacology, aiming to eliminate disease-causing proteins rather than merely inhibiting their function. The mechanism of action, for which Conjugate 103 provides a foundational component, is a multi-step intracellular process.
A PROTAC molecule is a heterobifunctional molecule with three main parts: a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase (in this case, VHL, recruited by the ligand from Conjugate 103). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination of the Target Protein: The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's machinery for protein degradation. The proteasome recognizes and degrades the tagged target protein into smaller peptides.
-
Recycling of the PROTAC: After the degradation of the target protein, the PROTAC molecule is released and can act catalytically to induce the degradation of additional target protein molecules.
Caption: General mechanism of action for a PROTAC utilizing a VHL E3 ligase ligand.
Quantitative Data Summary
As "this compound" is a chemical intermediate for research use, there is no associated quantitative data from preclinical or clinical studies. Quantitative data would be generated for the final PROTAC molecule synthesized using this conjugate. This data would typically include:
| Data Type | Description | Typical Metrics |
| Binding Affinity | The strength of the interaction between the PROTAC and its target protein as well as the E3 ligase. | Kd, IC50, Bmax |
| Degradation Potency | The concentration of the PROTAC required to achieve a certain level of target protein degradation. | DC50, Dmax |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane to reach its intracellular target. | Papp, Caco-2 permeability |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo. | Half-life (t1/2), Cmax, AUC |
| Pharmacodynamics (PD) | The effect of the PROTAC on the target protein levels in vivo over time. | Target protein levels in tissue/plasma |
| In Vivo Efficacy | The therapeutic effect of the PROTAC in animal models of disease. | Tumor growth inhibition, survival benefit |
General Experimental Protocols for PROTAC Evaluation
While specific protocols for "this compound" are not applicable, the following are standard methodologies used to characterize a final PROTAC molecule developed from such a conjugate.
-
Objective: To demonstrate the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.
-
Inject a solution containing the E3 ligase at a constant concentration over the chip surface to establish a baseline.
-
Inject solutions of the PROTAC at varying concentrations along with the E3 ligase.
-
Measure the change in the response units to determine the binding kinetics and affinity of the ternary complex formation.
-
-
Objective: To confirm that the PROTAC can induce the degradation of the target protein in a cellular context.
-
Methodology (Western Blot):
-
Culture cells that endogenously express the target protein.
-
Treat the cells with increasing concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
Use a secondary antibody conjugated to a reporter enzyme for visualization.
-
Quantify the band intensity to determine the extent of protein degradation relative to a vehicle control.
-
Caption: A simplified workflow from conjugate to in vivo evaluation of a PROTAC.
Conclusion
This compound is a valuable tool for the synthesis of PROTACs that target the VHL E3 ligase. While not a therapeutic agent itself, it enables the development of novel drugs that operate through the innovative mechanism of targeted protein degradation. Understanding the fundamental principles of PROTAC action and the standard experimental procedures for their evaluation is essential for researchers and drug developers working to harness the potential of this exciting therapeutic modality.
References
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate: A Case Study on (S,R,S)-AHPC-PEG4-amine
Disclaimer: The specific molecule "E3 Ligase Ligand-linker Conjugate 103" could not be identified through public databases and literature. This guide therefore focuses on a representative and widely used E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG4-amine hydrochloride , to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. This conjugate incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene (B3416737) glycol (PEG) linker, making it a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: The Role of E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are at the forefront of this technology. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The E3 ligase ligand-linker conjugate serves as a crucial building block in the modular synthesis of PROTACs. It provides the E3 ligase-recruiting moiety and a reactive handle on the linker for conjugation to a POI-binding ligand. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of the resulting PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Mechanism of Action
The fundamental role of the E3 ligase ligand-linker conjugate is to enable the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.
Case Study: (S,R,S)-AHPC-PEG4-amine hydrochloride
(S,R,S)-AHPC-PEG4-amine hydrochloride is a widely used E3 ligase ligand-linker conjugate for the development of VHL-recruiting PROTACs.
-
(S,R,S)-AHPC (hydroxyproline-based ligand): This moiety is a potent and selective ligand for the VHL E3 ligase.[1]
-
PEG4 Linker: The 4-unit polyethylene glycol linker enhances water solubility and provides flexibility, which is often crucial for the formation of a stable and productive ternary complex.[1]
-
Terminal Amine: The primary amine group serves as a versatile reactive handle for conjugation with a carboxylic acid on the POI ligand via amide bond formation.[2][3]
Chemical and Physical Properties
| Property | Value |
| Synonyms | VH032-PEG4-NH2 hydrochloride, VHL Ligand-Linker Conjugates 4 hydrochloride |
| CAS Number | 2010159-57-4 (HCl salt) |
| Molecular Formula | C₃₂H₄₉N₅O₈S · xHCl |
| Molecular Weight | 663.83 g/mol (free base) |
| Appearance | Solid powder |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (100 mg/mL)[4] |
| Storage | 2-8°C |
Quantitative Data for PROTACs Utilizing VHL-PEG4 Linkers
The following table summarizes degradation data for representative PROTACs that utilize a VHL ligand and a PEG4 linker. This data illustrates the potency that can be achieved with this type of conjugate.
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Gefitinib-based PROTAC 3 | EGFR (mutant) | HCC827 (Exon 19 del) | 11.7 | >90 | [3] |
| Gefitinib-based PROTAC 3 | EGFR (mutant) | H3255 (L858R) | 22.3 | >90 | [3] |
| GP262 (VHL-C8 alkyl-PKI587) | PI3Kγ | THP-1 | 88.4 | >70 | [5] |
Note: Data for GP262 is for a VHL-recruiting PROTAC with a C8 alkyl linker, which has comparable flexibility to a PEG4 linker, illustrating the degradation efficacy achievable with VHL-based PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs using an amine-terminated E3 ligase ligand-linker conjugate like (S,R,S)-AHPC-PEG4-amine.
A. Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of a POI ligand containing a carboxylic acid to (S,R,S)-AHPC-PEG4-amine hydrochloride.
References
Unraveling the Science Behind E3 Ligase Ligand-Linker Conjugate 103: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the discovery and synthesis of key intermediates in novel therapeutic modalities is paramount. This in-depth technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 103, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a pre-synthesized molecule designed to streamline the creation of PROTACs, which are revolutionary drugs that harness the body's own cellular machinery to destroy disease-causing proteins. This conjugate is comprised of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically (S,R,S)-AHPC, connected to a chemical linker. The availability of such conjugates accelerates the drug discovery process by allowing researchers to readily attach a "warhead" that targets a specific protein of interest.
The Core Components: VHL Ligand and the Linker
The discovery of potent, small-molecule ligands for E3 ligases was a critical breakthrough for the field of targeted protein degradation. The VHL ligand, (S,R,S)-AHPC, is a key player in this arena. It binds to the VHL E3 ligase, effectively "hijacking" it to tag a target protein for degradation by the proteasome.
The linker component of Conjugate 103, while its specific structure is often proprietary to commercial suppliers, is designed to provide an accessible chemical handle for conjugation to a target protein ligand. The length and composition of the linker are critical parameters that influence the efficacy of the final PROTAC molecule.
General Synthesis Strategy
The synthesis of E3 ligase ligand-linker conjugates like Conjugate 103 follows a generalizable synthetic pathway. The core VHL ligand, (S,R,S)-AHPC, is typically synthesized first. Subsequently, a bifunctional linker is attached to a specific "exit vector" on the VHL ligand. This process often involves standard amide bond formation reactions.
Representative Synthetic Protocol
While the exact protocol for Conjugate 103 is not publicly disclosed, a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate is as follows:
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Bifunctional linker with a protected amine and a reactive group (e.g., carboxylic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotecting agent (e.g., TFA)
Procedure:
-
Coupling of the linker to (S,R,S)-AHPC: The carboxylic acid group of the bifunctional linker is activated using coupling agents and then reacted with the free amine of (S,R,S)-AHPC in the presence of a base.
-
Purification: The resulting conjugate is purified using techniques such as flash column chromatography.
-
Deprotection: The protecting group on the linker's terminal amine is removed to allow for subsequent conjugation with a target protein ligand.
-
Final Purification: The final E3 ligase ligand-linker conjugate is purified to a high degree of purity.
Quantitative Data and Experimental Protocols
| Parameter | Typical Range of Values for (S,R,S)-AHPC-based PROTACs |
| VHL Binding Affinity (Kd) | 10 - 500 nM |
| Target Protein Degradation (DC50) | 1 - 1000 nM |
| Maximum Degradation (Dmax) | > 80% |
Note: The actual performance of a PROTAC derived from Conjugate 103 will be highly dependent on the specific target protein and the nature of the "warhead" ligand.
Signaling Pathways and Experimental Workflows
The ultimate goal of using an E3 ligase ligand-linker conjugate is to create a PROTAC that can modulate a specific cellular signaling pathway by degrading a key protein within that pathway.
Caption: Mechanism of action for a PROTAC synthesized from Conjugate 103.
The experimental workflow for utilizing Conjugate 103 to develop a novel PROTAC involves several key stages, from initial synthesis to cellular evaluation.
Caption: A typical experimental workflow for PROTAC development using Conjugate 103.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. By providing a ready-to-use building block, it empowers researchers to rapidly synthesize and evaluate novel PROTACs against a wide range of disease-relevant proteins. While the specific details of this commercially available conjugate remain proprietary, the fundamental principles of its design, synthesis, and application are well-established in the scientific literature, paving the way for the next generation of innovative therapeutics.
An In-depth Technical Guide to the Chemical Properties and Applications of Pomalidomide-PEG4-COOH, a Key E3 Ligase Ligand-Linker Conjugate for PROTAC Development
Disclaimer: Information regarding a specific molecule designated "E3 Ligase Ligand-linker Conjugate 103" is not publicly available. This guide instead focuses on a well-characterized and widely used equivalent, Pomalidomide-PEG4-COOH , to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of a representative E3 ligase ligand-linker conjugate.
Introduction to E3 Ligase Ligand-Linker Conjugates in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The E3 ligase ligand-linker conjugate is a critical component, serving as the foundation for PROTAC synthesis. Pomalidomide-PEG4-COOH is a key example of such a conjugate, incorporating the potent Cereblon (CRBN) E3 ligase ligand, pomalidomide (B1683931), attached to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[1][2][3] This terminal functional group allows for straightforward conjugation to a target protein ligand, facilitating the rapid assembly of novel PROTAC molecules.
Chemical Properties of Pomalidomide-PEG4-COOH
The chemical and physical properties of Pomalidomide-PEG4-COOH are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value | References |
| Chemical Name | 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid | [3] |
| Synonyms | Pomalidomide-PEG4-CO2H, Pomalidomide-PEG4-CH2CH2COOH | [3] |
| CAS Number | 2138440-81-8 | [2][3] |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [3] |
| Molecular Weight | 521.52 g/mol | [3][4] |
| Appearance | Light yellow to yellow viscous liquid or oil | [4][5] |
| Purity | ≥98.0% (typically analyzed by LC-MS) | [4] |
| Solubility | Soluble in DMSO and other organic solvents. | |
| Storage | Store at -20°C for short-term and -80°C for long-term storage (up to 6 months). | [1] |
Experimental Protocols
General Protocol for PROTAC Synthesis using Pomalidomide-PEG4-COOH
The terminal carboxylic acid of Pomalidomide-PEG4-COOH allows for standard amide bond formation with an amine-functionalized ligand for the protein of interest (POI).
Materials:
-
Pomalidomide-PEG4-COOH
-
Amine-functionalized POI ligand
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous organic solvent (e.g., DMF, DCM)
-
Tertiary base (e.g., DIPEA)
Procedure:
-
Dissolve Pomalidomide-PEG4-COOH and the amine-functionalized POI ligand in the chosen anhydrous solvent.
-
Add the amide coupling reagents and the tertiary base to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC using standard chromatographic techniques (e.g., preparative HPLC).
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Characterization of Pomalidomide and its Conjugates by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is an essential technique for the characterization of pomalidomide and its conjugates.[10]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., TOF or Q-TOF for high-resolution mass analysis).[10]
-
C18 reverse-phase column (e.g., Inertsil ODS-SP, 250 mm × 4.6 mm, 5 µm).[10]
Mobile Phase:
-
A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is typically used for separation.[10]
Mass Spectrometry:
-
Electrospray ionization (ESI) in positive ion mode is commonly employed.[11]
-
The precursor to product ion transition for pomalidomide is m/z 274.2 → 163.1.[11]
Visualizing Workflows and Mechanisms
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using an E3 ligase ligand-linker conjugate like Pomalidomide-PEG4-COOH.
Caption: General workflow for PROTAC synthesis.
Mechanism of Action of a Pomalidomide-Based PROTAC
This diagram illustrates the mechanism by which a pomalidomide-based PROTAC induces the degradation of a target protein.
Caption: PROTAC-induced protein degradation pathway.
Conclusion
Pomalidomide-PEG4-COOH is a versatile and valuable chemical tool for the development of PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, makes it an ideal starting point for the synthesis of novel protein degraders. This guide provides a foundational understanding of its chemical properties and its application in the rapidly evolving field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomalidomide-PEG4-COOH|CAS 2138440-81-8|DC Chemicals [dcchemicals.com]
- 3. Pomalidomide-PEG4-COOH | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on E3 Ligase Ligand-linker Conjugate 103 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand-linker conjugate, which serves to engage an E3 ubiquitin ligase. This guide provides a comprehensive technical overview of a representative E3 Ligase Ligand-linker Conjugate, designated here as Conjugate 103 , designed to recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most widely utilized E3 ligases in PROTAC development.
Conjugate 103 is a hypothetical but representative molecule based on the well-characterized VHL ligand, VH032, attached to a polyethylene (B3416737) glycol (PEG) linker. This guide will detail its structure, mechanism of action, and the key experimental protocols for its characterization and use in the development of potent and selective protein degraders.
Core Concepts of Conjugate 103-Mediated Protein Degradation
The fundamental principle behind the action of a PROTAC incorporating Conjugate 103 is the formation of a ternary complex between the target protein of interest (POI), the PROTAC, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Structure of Conjugate 103
Conjugate 103 consists of two key functional moieties:
-
VHL Ligand (based on VH032): This small molecule binds with high affinity to the substrate recognition pocket of the VHL E3 ligase. The core structure is based on the well-established VHL ligand, VH032.
-
Linker (Polyethylene Glycol - PEG): A flexible PEG linker connects the VHL ligand to a reactive functional group, allowing for conjugation to a ligand for a specific protein of interest. The PEG linker's length and composition are critical for optimizing the stability and geometry of the ternary complex, as well as influencing the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.[1][][3]
Quantitative Data for PROTACs Utilizing VHL Ligand-Linker Conjugates
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for VHL-based PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4).
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| MZ1 | VHL | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [4] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | [4] |
| Compound 34 | CRBN | BRD4 | MDA-MB-231 | 60.0 nM | 94% | [5] |
| Compound 37 | CRBN | BRD4 | MDA-MB-231 | 62.0 nM | 86% | [5] |
Signaling Pathway and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC utilizing a VHL ligand-linker conjugate like Conjugate 103.
Experimental Workflow for PROTAC Characterization
A systematic approach is required to characterize the efficacy and mechanism of action of a novel PROTAC. The following diagram outlines a typical experimental workflow.
Detailed Experimental Protocols
Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the formation of the binary (PROTAC:VHL, PROTAC:POI) and ternary (POI:PROTAC:VHL) complexes.[6][7][8][9][10]
Materials:
-
Purified VHL E3 ligase complex
-
Purified target protein (POI)
-
PROTAC synthesized with Conjugate 103
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (ensure buffer matching for all components)
-
Hamilton syringes
Protocol:
-
Sample Preparation:
-
Dialyze the purified VHL complex and POI against the same buffer to ensure precise buffer matching.
-
Prepare a stock solution of the PROTAC in the same dialysis buffer.
-
Determine the accurate concentrations of all proteins and the PROTAC.
-
Degas all solutions immediately before the experiment.
-
-
Binary Titration (PROTAC into VHL):
-
Fill the ITC sample cell (typically ~200 µL) with the VHL complex solution (e.g., 10-20 µM).
-
Fill the injection syringe (typically ~40 µL) with the PROTAC solution (e.g., 100-200 µM).
-
Perform an initial injection of ~0.4 µL followed by a series of ~2 µL injections with a spacing of 150-180 seconds.
-
Record the heat changes upon each injection.
-
-
Binary Titration (PROTAC into POI):
-
Repeat the procedure in step 2, with the POI in the sample cell.
-
-
Ternary Titration (PROTAC into pre-formed POI:VHL complex):
-
Prepare a solution of the VHL complex saturated with the POI in the sample cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.
-
Cellular Ternary Complex Formation Assay: NanoBRET™ Assay
Objective: To detect and quantify the formation of the ternary complex in living cells.[6][11][12][13][14]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-VHL
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Luminometer with 460 nm and >610 nm filters
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.
-
Plate the transfected cells in a 96-well plate.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.
-
-
PROTAC Treatment:
-
Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the donor emission at 460 nm and the acceptor emission at >610 nm.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Cellular Protein Degradation Assay: Western Blotting
Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.[4][15][16][17][18][19]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
E3 Ligase Ligand-linker Conjugate 103, as a representative VHL-recruiting entity, serves as a critical building block in the development of PROTACs for targeted protein degradation. A thorough understanding of its mechanism and the application of robust experimental methodologies are paramount for the successful design and optimization of novel protein degraders. This guide provides a foundational framework for researchers to advance their TPD programs, from initial biochemical characterization to cellular efficacy studies. The continued exploration of diverse E3 ligase ligands and linker chemistries will undoubtedly expand the therapeutic potential of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. selvita.com [selvita.com]
- 15. benchchem.com [benchchem.com]
- 16. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. azurebiosystems.com [azurebiosystems.com]
Structural and Functional Analysis of E3 Ligase Ligand-Linker Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The E3 ligase ligand-linker conjugate is a critical component, forming the backbone of the PROTAC molecule responsible for engaging the cell's natural protein disposal system, the ubiquitin-proteasome system.[]
This technical guide provides an in-depth analysis of the structure and function of a representative E3 ligase ligand-linker conjugate, herein referred to as "Conjugate 103." While a specific molecule named "E3 Ligase Ligand-linker Conjugate 103" is not publicly documented, this guide will utilize a well-characterized structural motif as an exemplar: a von Hippel-Lindau (VHL) E3 ligase ligand connected to a polyethylene (B3416737) glycol (PEG) linker. This guide will detail the structural components, experimental protocols for functional validation, and data presentation for such a conjugate.
Core Components of Conjugate 103
The fundamental structure of an E3 ligase ligand-linker conjugate is modular, comprising an E3 ligase-binding moiety, a flexible linker, and a reactive handle for conjugation to a target protein ligand.
-
E3 Ligase Ligand: This component is responsible for recruiting a specific E3 ubiquitin ligase. Common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][5] For our representative "Conjugate 103," we will focus on a derivative of (S,R,S)-AHPC, a known ligand for the VHL E3 ligase.[6][7]
-
Linker: The linker element connects the E3 ligase ligand to the target protein ligand. The composition and length of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] Commonly used linkers include PEG chains and alkyl chains due to their flexibility and physicochemical properties.[8]
-
Reactive Handle: This is a functional group at the terminus of the linker that allows for covalent attachment to a ligand for the protein of interest. This could be a functional group amenable to click chemistry, such as an azide (B81097) or an alkyne, or a carboxylic acid or amine for amide bond formation.[9]
Table 1: Structural and Functional Properties of Representative Conjugate 103 Components
| Component | Example Moiety | Target E3 Ligase | Linker Type | Reactive Handle | Key Characteristics |
| E3 Ligase Ligand | (S,R,S)-AHPC derivative | von Hippel-Lindau (VHL) | - | - | High-affinity binder to the VHL substrate recognition subunit. |
| Linker | 4-unit PEG | - | Polyethylene Glycol | - | Provides flexibility and influences solubility and cell permeability. |
| Reactive Handle | Carboxylic Acid (-COOH) | - | - | Amide bond formation | Allows for straightforward conjugation to an amine-containing target ligand. |
Experimental Protocols
The functional validation of an E3 ligase ligand-linker conjugate, typically as part of a complete PROTAC molecule, involves a series of in vitro and cell-based assays to confirm its ability to induce the ubiquitination and subsequent degradation of the target protein.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the assembled PROTAC to facilitate the transfer of ubiquitin to the target protein in a controlled, cell-free environment.
Materials:
-
E1 Activating Enzyme
-
E2 Conjugating Enzyme (a panel may be screened)
-
E3 Ligase (e.g., recombinant VHL-ElonginB-ElonginC complex)
-
Ubiquitin
-
Target Protein of Interest
-
PROTAC molecule (containing Conjugate 103)
-
ATP
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP)
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, and the target protein in the reaction buffer.
-
Add the PROTAC molecule to the experimental tubes and a vehicle control (e.g., DMSO) to the negative control tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody specific to the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
Expected Outcome: A ladder of bands or a smear at higher molecular weights than the unmodified target protein, indicating poly-ubiquitination.
Ternary Complex Formation Assay (In Vitro Pull-down)
This assay confirms the formation of the key ternary complex (E3 ligase:PROTAC:Target Protein), which is a prerequisite for target ubiquitination.
Materials:
-
Purified, tagged E3 ligase (e.g., His-tagged VHL complex)
-
Purified, tagged target protein (e.g., GST-tagged POI)
-
PROTAC molecule
-
Affinity beads (e.g., Ni-NTA agarose (B213101) for His-tag, Glutathione (B108866) agarose for GST-tag)
-
Wash and Elution buffers
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Incubate the tagged "bait" protein (e.g., His-VHL) with the PROTAC molecule in a binding buffer for 1 hour.
-
Add the tagged "prey" protein (e.g., GST-POI) and incubate for another 1-2 hours.
-
Add the appropriate affinity beads and incubate to capture the bait protein and any interacting partners.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., imidazole (B134444) for His-tag, reduced glutathione for GST-tag).
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for both the bait and prey proteins.
Expected Outcome: The presence of the prey protein in the eluate only in the presence of the PROTAC, confirming the formation of the ternary complex.
Cell-Based Target Degradation Assay
This assay evaluates the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
A cell line that endogenously expresses the target protein and the E3 ligase.
-
PROTAC molecule.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting reagents.
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC molecule or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentration for all samples and separate the lysates by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein. A loading control (e.g., GAPDH, β-actin) should also be probed to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of target protein degradation.
Expected Outcome: A dose- and time-dependent decrease in the level of the target protein.
Table 2: Hypothetical Quantitative Data for a PROTAC Utilizing Conjugate 103
| Assay | Metric | Result |
| Cell-Based Degradation | DC50 (Concentration for 50% degradation) | 25 nM |
| Dmax (Maximum degradation) | >95% | |
| Ternary Complex Formation | Binding Affinity (Kd) of POI to pre-formed VHL:PROTAC complex | 150 nM |
| In Vitro Ubiquitination | % Ubiquitinated Target Protein (at 1 µM PROTAC) | 75% |
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the analysis of E3 ligase ligand-linker conjugates.
Caption: Mechanism of action for a PROTAC utilizing an E3 ligase ligand-linker conjugate.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Caption: Workflow for the cell-based target protein degradation assay.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. adooq.com [adooq.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 103 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has ushered in a new era of therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of eliminating disease-causing proteins. At the forefront of this paradigm shift are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest.
This technical guide provides a comprehensive overview of a representative E3 Ligase Ligand-linker Conjugate, herein designated as Conjugate 103. For the purpose of this guide, we will use the well-characterized and clinically advanced PROTAC, Vepdegestrant (ARV-471), as a surrogate for Conjugate 103. ARV-471 targets the Estrogen Receptor (ERα) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, and serves as an excellent model to illustrate the core principles, experimental evaluation, and therapeutic potential of this class of molecules. This document will delve into the intricate mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the associated biological pathways and workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
E3 Ligase Ligand-linker Conjugate 103 (represented by ARV-471) operates as a molecular bridge, inducing proximity between the target protein (ERα) and the E3 ubiquitin ligase, Cereblon. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The conjugate is then released to engage in another cycle of degradation, acting in a catalytic manner.
Caption: Mechanism of Action of Conjugate 103 (PROTAC).
Quantitative Data for Conjugate 103 (ARV-471)
The efficacy of a PROTAC is determined by a series of interconnected biophysical and cellular parameters. These include its binding affinity to both the target protein and the E3 ligase, the stability of the resulting ternary complex, and its ability to induce degradation of the target protein in a cellular context.
| Parameter | Description | Value | Cell Line/System | Reference |
| ERα Degradation DC50 | Concentration of ARV-471 required to degrade 50% of ERα protein. | ~1-2 nM | MCF7, T47D | [1][2] |
| ERα Degradation Dmax | Maximum percentage of ERα degradation achieved with ARV-471. | >90% | MCF7 xenografts | [2][3] |
| ERα Mutant Degradation | Degrades clinically relevant ERα mutants. | Effective against Y537S and D538G mutants | Cell-based assays | [2][3] |
| In-Cell Western DC50 | DC50 for ERα degradation measured by In-Cell Western. | 0.9 nM (0.7-1.2 nM 95% CI) | MCF7 | [3] |
| Tumor ERα Reduction | Reduction of ERα protein in tumor tissue in vivo. | >90% | MCF7 xenografts | [3] |
| Clinical ER Degradation | ER degradation observed in paired biopsies from patients. | Up to 89% | Human Biopsies | [4] |
Signaling Pathway Modulation
By inducing the degradation of ERα, Conjugate 103 (ARV-471) effectively shuts down estrogen-mediated signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells. This includes both genomic and non-genomic signaling cascades. The degradation of ERα prevents its translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that drive cell cycle progression and cell growth.
Caption: Estrogen Receptor Signaling and its Inhibition.
Experimental Protocols
The characterization of an E3 ligase ligand-linker conjugate involves a suite of biochemical, biophysical, and cell-based assays to elucidate its mechanism of action and quantify its efficacy.
Experimental Workflow
A typical workflow for the evaluation of a novel conjugate involves a tiered approach, starting from biochemical validation of binding and ternary complex formation, moving to cellular assessment of degradation, and culminating in in vivo efficacy studies.
References
An In-depth Technical Guide to the Linker Composition and Application of Pomalidomide-PEG4-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG4-COOH, a widely utilized E3 ligase ligand-linker conjugate in the field of targeted protein degradation (TPD). As the initially requested "E3 Ligase Ligand-linker Conjugate 103" does not correspond to a publicly documented molecule, this guide focuses on the well-characterized and commercially available Pomalidomide-PEG4-COOH as a representative example. This document details its core components, linker composition, and its application in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Pomalidomide-PEG4-COOH
Pomalidomide-PEG4-COOH is a heterobifunctional molecule integral to the design of PROTACs.[1] PROTACs are a novel therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Pomalidomide-PEG4-COOH serves as a foundational building block, comprising three key components:
-
E3 Ligase Ligand: The pomalidomide (B1683931) moiety, a derivative of thalidomide, which specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
Linker: A 4-unit polyethylene (B3416737) glycol (PEG) chain that provides flexibility and influences the physicochemical properties of the resulting PROTAC.
-
Functional Group: A terminal carboxylic acid (-COOH) that allows for the covalent conjugation of a ligand designed to bind to a specific protein of interest (POI).
The strategic combination of these elements in Pomalidomide-PEG4-COOH facilitates the creation of PROTACs capable of forming a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[4]
Linker Composition and Physicochemical Properties
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[5] The PEG4 linker in Pomalidomide-PEG4-COOH offers several advantages:
-
Hydrophilicity: The ether oxygens in the PEG chain enhance the hydrophilicity of the molecule, which can improve solubility and cell permeability.[5]
-
Flexibility and Length: The length of the PEG4 linker is crucial for enabling the optimal orientation of the target protein and CRBN to facilitate ubiquitin transfer.
-
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing potential toxicity.
Table 1: Physicochemical Properties of Pomalidomide-PEG4-COOH
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ | [1] |
| Molecular Weight | 521.52 g/mol | [1] |
| Appearance | Viscous Liquid | |
| Solubility | DMSO: ≥ 100 mg/mL (191.75 mM) | [1] |
| Storage | Pure form: -20°C for 3 years | [1] |
| In solvent: -80°C for 6 months | [1] |
Quantitative Data of Pomalidomide-Based PROTACs
The efficacy of PROTACs derived from Pomalidomide-PEG4-COOH is assessed through various quantitative measures, including binding affinity to CRBN, and the potency (DC₅₀) and extent (Dₘₐₓ) of target protein degradation.
Table 2: Binding Affinity of Pomalidomide to CRBN
| Ligand | E3 Ligase | Assay Method | Binding Affinity (K D ) | Reference |
| Pomalidomide | CRBN | SPR | ~2 µM (IC₅₀) | [6] |
Table 3: Degradation Performance of Representative Pomalidomide-Based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [3] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [7] |
| dALK-2 | ALK | SU-DHL-1 | ~10 | >95 | [4] |
| NC-1 | BTK | Mino | 2.2 | 97 | [8] |
Note: The specific linker in these PROTACs may vary but they all utilize a pomalidomide-based CRBN ligand.
Experimental Protocols
A common method for synthesizing pomalidomide-linker conjugates is through the nucleophilic aromatic substitution (S N Ar) reaction of 4-fluorothalidomide with a primary amine-containing linker.[9]
General Protocol:
-
Dissolve 4-fluorothalidomide and 1.1 equivalents of the amine-linker in DMSO.
-
Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture.
-
Heat the reaction mixture (e.g., to 90°C) and monitor for completion.
-
Purify the product using column chromatography.
A more rapid, one-pot synthesis for JQ1-pomalidomide conjugates has also been developed, which is suitable for generating libraries of PROTACs.[9]
Western blotting is a standard technique to quantify the degradation of a target protein.[10]
Protocol Overview:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[10]
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Separate protein lysates by size on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize to a loading control (e.g., β-actin).[10] The DC₅₀ and Dₘₐₓ values can be calculated from the dose-response curve.[11]
SPR is used to measure the binding kinetics and affinity of the E3 ligase ligand to its target protein.[12]
Protocol Outline:
-
Immobilization: Immobilize the purified CRBN protein onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of the pomalidomide-containing compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds and dissociates.
-
Kinetic Analysis: Analyze the data using a suitable binding model (e.g., 1:1 kinetic model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (K D ).[13]
LC-MS/MS provides a highly sensitive and selective method for quantifying PROTAC levels in biological matrices like plasma.[14]
Sample Preparation Protocol:
-
Spike the PROTAC into the biological matrix (e.g., 100 µL of rat plasma).
-
Perform protein precipitation with an organic solvent mixture (e.g., 600 µL of 1:1 v/v acetonitrile/methanol).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and dry it under nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[14]
LC-MS/MS Analysis:
-
Separate the sample using a suitable liquid chromatography column and gradient.
-
Detect and quantify the PROTAC and its metabolites using tandem mass spectrometry.[15]
Signaling Pathways and Experimental Workflows
PROTACs utilizing pomalidomide as the CRBN ligand can modulate various signaling pathways by degrading their target proteins. For instance, degradation of IRAK4 can block the NF-κB signaling pathway.[2] The degradation of cell cycle-related proteins like CDK2 can be cell-cycle dependent.[16]
Diagram 1: General PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, inducing the ubiquitination and degradation of a target protein.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of a novel PROTAC.
Diagram 3: Logical Relationships in PROTAC Efficacy
Caption: Key factors influencing the overall efficacy of a PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sciex.com [sciex.com]
- 15. waters.com [waters.com]
- 16. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for a Representative E3 Ligase Ligand-Linker Conjugate: Pomalidomide-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis, purification, and characterization of a representative E3 ligase ligand-linker conjugate, Pomalidomide-PEG4-acid. This conjugate is a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its degradation.
Introduction
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3] The selection of the E3 ligase ligand and the nature of the linker are critical for the efficacy and selectivity of the PROTAC.[4] Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a well-established ligand for the CRBN E3 ligase and is frequently used in PROTAC design.[3][5]
This protocol details the synthesis of Pomalidomide-PEG4-acid, a conjugate where pomalidomide is attached to a four-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This terminal functional group allows for subsequent conjugation to a POI ligand to form a complete PROTAC molecule.
Synthesis Scheme
The synthesis of Pomalidomide-PEG4-acid is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoropomalidomide and an amino-PEG-acid linker.
Caption: Synthetic scheme for Pomalidomide-PEG4-acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Fluoropomalidomide | ≥95% | Sigma-Aldrich |
| 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (Amino-PEG4-acid) | ≥95% | BroadPharm |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Ethyl acetate (B1210297) (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Water | Deionized | In-house |
| Brine (Saturated NaCl solution) | In-house | |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | Reagent Grade | Fisher Scientific |
| Silica (B1680970) Gel | 230-400 mesh | Sorbent Technologies |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-fluoropomalidomide (1.0 eq).
-
Add 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid (Amino-PEG4-acid) (1.1 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M with respect to 4-fluoropomalidomide.[5]
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.[5]
-
Reaction: Stir the mixture at a temperature between 50 °C and 80 °C. The reaction progress should be monitored by HPLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield Pomalidomide-PEG4-acid as a solid or oil.
Characterization Data
| Parameter | Expected Value/Result |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ |
| Molecular Weight | 521.52 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Consistent with the structure of Pomalidomide-PEG4-acid. |
| Mass Spectrometry | [M+H]⁺ = 522.20 (calculated) |
| Yield | Variable, typically in the range of 50-70%. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Pomalidomide-PEG4-acid.
Signaling Pathway: PROTAC Mechanism of Action
The synthesized Pomalidomide-PEG4-acid serves as a key intermediate for constructing a PROTAC. Once conjugated to a POI ligand, the resulting PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the target protein.
Caption: General mechanism of action for a CRBN-based PROTAC.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an E3 Ligase Ligand-Linker Conjugate for In Vivo Studies
Note: The specific molecule "E3 Ligase Ligand-linker Conjugate 103" is not publicly documented. The following application notes and protocols are based on the well-characterized, first-in-class oral PROTAC®, Bavdegalutamide (ARV-110) , which serves as a representative example of an E3 ligase ligand-linker conjugate for in vivo studies. ARV-110 targets the Androgen Receptor (AR) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
I. Application Notes
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's native ubiquitin-proteasome system.[1]
Bavdegalutamide (ARV-110) is a pioneering, orally bioavailable PROTAC designed to selectively target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.[2] ARV-110 has demonstrated robust preclinical activity and has advanced into clinical trials for metastatic castration-resistant prostate cancer (mCRPC).[2] It serves as an excellent model for an E3 ligase ligand-linker conjugate for in vivo research.
Mechanism of Action
Bavdegalutamide functions by forming a ternary complex between the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN).[1] One end of the ARV-110 molecule binds to the ligand-binding domain of AR, while the other end binds to CRBN.[1] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1] A key feature of this process is its catalytic nature; once the AR protein is degraded, ARV-110 is released and can engage another AR protein, leading to the degradation of multiple target molecules.[3]
Applications
-
Prostate Cancer Research: ARV-110 is a powerful tool for studying the effects of AR degradation in various prostate cancer models, including those resistant to standard-of-care AR inhibitors like enzalutamide (B1683756).[2]
-
Overcoming Drug Resistance: It is particularly useful for investigating mechanisms of resistance to anti-androgen therapies that involve AR mutations or amplification, as ARV-110 can degrade many clinically relevant AR mutants.[4]
-
In Vivo Target Validation: The potent and sustained in vivo degradation of AR by ARV-110 allows for robust validation of AR as a therapeutic target in preclinical animal models.[3]
II. Data Presentation
Table 1: In Vitro Degradation Potency of Bavdegalutamide (ARV-110)
| Cell Line | Description | DC₅₀ (Half-Maximal Degradation Concentration) | Reference(s) |
| VCaP | Prostate cancer; wild-type AR amplification | ~1 nM | [5] |
| LNCaP | Prostate cancer; T878A AR mutation | ~1 nM | [6] |
| LNCaP/AR | LNCaP overexpressing wild-type AR | Potent degradation | [7] |
| T-REx-293 | Engineered cells expressing mutant AR | Potent degradation of various mutants | [6] |
Table 2: In Vivo Efficacy of Bavdegalutamide (ARV-110) in Xenograft Models
| Animal Model | Treatment Regimen | Key Outcomes | Reference(s) |
| VCaP Xenograft (castrated mice) | 1 mg/kg, PO, QD for 3 days | 87% AR degradation in tumors | [3] |
| VCaP Xenograft (castrated mice) | 1 mg/kg, PO, QD | 101% Tumor Growth Inhibition (TGI) | [6] |
| VCaP Xenograft (castrated mice) | 3 mg/kg, PO, QD for 3 days | 90% AR degradation in tumors | [3] |
| Enzalutamide-Resistant VCaP Xenograft | 3 or 10 mg/kg, PO, for 30 days | 70% and 60% TGI, respectively | [8] |
| Patient-Derived Xenograft (PDX) | 10 mg/kg, PO, QD | Significant tumor growth inhibition | [9] |
III. Experimental Protocols
Protocol 1: In Vitro Androgen Receptor Degradation Assay (Western Blot)
This protocol quantifies the reduction in AR protein levels in prostate cancer cells following treatment with the conjugate.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bavdegalutamide (ARV-110)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture: Plate VCaP or LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Prepare serial dilutions of Bavdegalutamide in culture medium (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control. Replace the medium in each well with the drug dilutions or vehicle.
-
Incubation: Incubate the cells for a specified time (e.g., 18-24 hours). A time-course experiment (e.g., 4, 8, 12, 24 hours) can also be performed.[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with primary antibodies (e.g., anti-AR and anti-GAPDH) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the AR signal to the loading control to determine the percentage of AR degradation relative to the vehicle control.
Protocol 2: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol describes a study to evaluate the anti-tumor activity and pharmacodynamic effects (AR degradation) of the conjugate in a mouse xenograft model.
Materials:
-
Male immunodeficient mice (e.g., SCID or NOD/SCID)
-
VCaP prostate cancer cells
-
Matrigel
-
Bavdegalutamide (ARV-110)
-
Vehicle formulation: 5% DMSO, 95% (2% Tween 80 in PEG400)[3]
-
Oral gavage needles
-
Calipers
-
Anesthesia for animal procedures
-
Materials for tissue collection and processing (e.g., formalin, liquid nitrogen)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Tumor Implantation: a. Harvest VCaP cells during their logarithmic growth phase. b. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL. c. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: a. Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, ARV-110 at 1, 3, 10 mg/kg, and a positive control like Enzalutamide). b. Prepare the dosing solutions of ARV-110 in the specified vehicle.[3] c. Administer the treatment daily (QD) via oral gavage.[3] The treatment duration is typically 21-30 days.[8]
-
Efficacy Assessment: a. Continue to measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice. c. Excise the tumors, weigh them, and process them for further analysis.
-
Pharmacodynamic (PD) Assessment: a. For PD studies, a separate cohort of tumor-bearing mice can be treated for a shorter duration (e.g., 3 consecutive days).[3] b. Euthanize the mice 16-24 hours after the last dose.[10] c. Collect tumors and snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC) to assess AR protein levels. d. Blood can be collected via cardiac puncture to measure plasma levels of prostate-specific antigen (PSA).[3]
-
Data Analysis: a. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle group. b. Analyze the AR protein levels in the tumor lysates from the PD cohort to confirm target degradation. c. Statistically analyze the differences between the treatment groups.
IV. Visualizations
Caption: Mechanism of action for a PROTAC like Bavdegalutamide (ARV-110).
References
- 1. info.taconic.com [info.taconic.com]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 7. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arvinasmedical.com [arvinasmedical.com]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
Application Notes and Protocols: PROTAC Assembly Using E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1][][3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][5][6][7] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a powerful alternative to traditional occupancy-based inhibitors.[1][9]
The use of pre-synthesized E3 ligase ligand-linker conjugates simplifies the PROTAC development process.[][] These conjugates, which consist of an E3 ligase ligand and a linker with a reactive functional group, can be readily coupled to a ligand for a specific POI. This modular approach accelerates the synthesis and testing of new PROTAC candidates. While a specific conjugate designated "E3 Ligase Ligand-linker Conjugate 103" is not prominently documented in the scientific literature, this document provides a representative protocol and application notes based on the well-established principles of PROTAC assembly using a hypothetical Cereblon (CRBN) E3 ligase ligand-linker conjugate, hereafter referred to as Cereblon-Linker Conjugate 103 .
Cereblon-Linker Conjugate 103: A Hypothetical Reagent for PROTAC Synthesis
Cereblon-Linker Conjugate 103 is a high-purity reagent designed for the efficient synthesis of PROTACs. It incorporates a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a functional group suitable for conjugation to a POI ligand. The choice of a CRBN ligand is based on its frequent and successful use in the development of clinical PROTAC candidates.[4]
Table 1: Properties of Cereblon-Linker Conjugate 103 (Hypothetical Data)
| Property | Value |
| E3 Ligase Ligand | Pomalidomide |
| Linker Type | PEG4 |
| Reactive Group | Azide (B81097) |
| Molecular Weight | 589.6 g/mol |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from light |
PROTAC Assembly and Evaluation Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using an E3 ligase ligand-linker conjugate and subsequently evaluating its biological activity.
Experimental Protocol: PROTAC Synthesis via Click Chemistry
This protocol describes the synthesis of a PROTAC by conjugating Cereblon-Linker Conjugate 103 (containing an azide group) with a hypothetical POI ligand functionalized with a terminal alkyne, using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials and Reagents:
-
Cereblon-Linker Conjugate 103
-
POI-Linker-Alkyne (target protein ligand with a terminal alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of Cereblon-Linker Conjugate 103 in anhydrous DMSO.
-
Prepare a 100 mM stock solution of POI-Linker-Alkyne in anhydrous DMSO.
-
Prepare a 50 mM aqueous stock solution of CuSO₄·5H₂O.
-
Prepare a 250 mM aqueous stock solution of sodium ascorbate (freshly prepared).
-
Prepare a 100 mM aqueous stock solution of THPTA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the Cereblon-Linker Conjugate 103 stock solution (1 µmol, 1.0 eq) and 12 µL of the POI-Linker-Alkyne stock solution (1.2 µmol, 1.2 eq).
-
Add 50 µL of DMSO to the mixture.
-
In a separate tube, premix the catalyst: add 4 µL of the CuSO₄ stock solution and 4 µL of the THPTA stock solution. Vortex briefly.
-
Add the premixed catalyst to the reaction mixture.
-
Initiate the reaction by adding 10 µL of the freshly prepared sodium ascorbate stock solution.
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently for 30 seconds.
-
Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Quench the reaction by adding 100 µL of ACN/water (1:1).
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Purify the crude product by reverse-phase HPLC using a C18 column and a water/ACN gradient with 0.1% TFA.
-
Collect fractions containing the desired PROTAC molecule.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified PROTAC at -20°C or -80°C.
-
Experimental Protocol: In Vitro Evaluation of PROTAC Activity
This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials and Reagents:
-
Cancer cell line expressing the target protein (e.g., MCF-7, MDA-MB-231)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
-
PROTAC Treatment:
-
Prepare a 10 mM stock solution of the purified PROTAC in DMSO.
-
Perform serial dilutions of the PROTAC stock solution in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and replace it with the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Table 2: Hypothetical In Vitro Degradation Data for a Synthesized PROTAC
| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 40% |
| 100 | 15% |
| 1000 | 10% |
| 10000 | 12% |
| Calculated DC₅₀ | 15.5 nM |
| Calculated Dₘₐₓ | >90% |
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
References
- 1. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Quantifying Protein Degradation Induced by E3 Ligase Ligand-linker Conjugate 103 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] This approach utilizes bifunctional molecules, such as E3 Ligase Ligand-linker Conjugates, to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4][5] E3 Ligase Ligand-linker Conjugate 103 is a novel heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3][][7] This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein in response to treatment with a degrader molecule.[3][8] This application note provides a detailed protocol for performing Western blot analysis to assess the efficacy of this compound in cultured cells.
Signaling Pathway of E3 Ligase Ligand-linker Conjugate-Mediated Protein Degradation
The mechanism of action for this compound involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the conjugate. This proximity enables the E2 conjugating enzyme to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.
Caption: E3 Ligase Conjugate-Mediated Protein Degradation Pathway.
Experimental Protocol: Western Blot Analysis of Protein Degradation
This protocol outlines the necessary steps to treat cultured cells with this compound and subsequently analyze the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), and a negative control (e.g., a non-degrading inhibitor for the POI, if available).
-
Cell Culture Medium and Reagents.
-
Phosphate-buffered saline (PBS): Ice-cold.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: (e.g., BCA or Bradford assay).
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate: (e.g., ECL substrate).
-
Imaging System: For capturing chemiluminescent signals.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM, 1 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[3][9]
-
Include a vehicle control (DMSO) and a negative control in parallel.[3][9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[3][9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3][9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[3][9]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3][9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the intensity of the bands using densitometry software.[3]
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
-
Quantitative Data Summary
The results from the densitometry analysis can be summarized in a table to facilitate the determination of key parameters such as DC₅₀ (the concentration of the conjugate that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[3]
| Conjugate 103 Conc. (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.08 | 92% |
| 1000 | 0.07 | 93% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific target, cell line, and experimental conditions.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for assessing protein degradation.
Caption: Western Blot Experimental Workflow.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of protein degradation induced by this compound using Western blotting. Adherence to this detailed methodology will enable researchers to reliably assess the efficacy and characterize the dose- and time-dependent effects of novel protein degraders, thereby accelerating drug discovery and development efforts in the field of targeted protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bmbreports.org [bmbreports.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. selvita.com [selvita.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Mass Spectrometry Analysis of Proteins Targeted by E3 Ligase Ligand-linker Conjugate 103-based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] The "E3 Ligase Ligand-linker Conjugate" portion is a critical building block in PROTAC synthesis, comprising the E3-recruiting moiety and the linker for attachment to a POI ligand.[][4]
Upon administration, a PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.[5] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the elimination of proteins, including those previously considered "undruggable."[2]
Mass spectrometry (MS) is an indispensable tool in the development and characterization of PROTACs.[6] It enables the comprehensive, unbiased quantification of on-target and off-target protein degradation, verification of the mechanism of action through ubiquitome profiling, and direct observation of the crucial ternary complex formation.[1][6][7] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to employ mass spectrometry in the evaluation of PROTACs built with a hypothetical E3 Ligase Ligand-linker Conjugate 103.
Core Concept: PROTAC Mechanism of Action
The fundamental process involves the PROTAC molecule acting as a bridge to induce the degradation of a specific Protein of Interest (POI). This process is catalytic, as the PROTAC is released after degradation and can engage in further cycles.[2]
Application 1: Global Proteomics for Degradation Specificity
A primary goal in PROTAC development is to ensure the selective degradation of the intended target with minimal impact on other proteins (off-targets). Quantitative proteomics using mass spectrometry is the gold standard for assessing this selectivity across the entire proteome.[7][8]
Quantitative Data Summary
The following tables summarize example data from a Tandem Mass Tag (TMT)-based quantitative proteomics experiment. Cells were treated with either a vehicle control (DMSO) or the Conjugate 103-based PROTAC for 24 hours.
Table 1: On-Target Degradation Efficiency
| Protein Target | PROTAC Concentration | Fold Change (PROTAC vs. Vehicle) | p-value | % Degradation |
|---|---|---|---|---|
| Target Protein X | 100 nM | -3.85 | < 0.001 | 74% |
| Target Protein X | 500 nM | -9.09 | < 0.001 | 89% |
Table 2: Off-Target Analysis (Top 5 Downregulated Proteins)
| Off-Target Protein | PROTAC Concentration | Fold Change (PROTAC vs. Vehicle) | p-value | Notes |
|---|---|---|---|---|
| Protein A | 500 nM | -1.5 | 0.045 | Structurally related to Target X |
| Protein B | 500 nM | -1.3 | 0.061 | Not statistically significant |
| Protein C | 500 nM | -1.2 | 0.150 | Not statistically significant |
| Protein D | 500 nM | -1.1 | 0.234 | Not statistically significant |
| Protein E | 500 nM | 1.05 | 0.850 | No significant change |
Experimental Workflow: TMT-Based Quantitative Proteomics
Protocol: Global Proteome Analysis
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Protein Digestion:
-
Peptide Cleanup and Labeling:
-
Desalt the resulting peptide mixtures using a solid-phase extraction (SPE) method (e.g., C18 columns).
-
Label the peptides from each condition with a different isobaric TMT reagent according to the manufacturer's protocol.[7]
-
-
Sample Combination and Fractionation:
-
Combine all TMT-labeled samples into a single tube.
-
(Optional but recommended) Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., Proteome Discoverer, MaxQuant).[5]
-
Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.[1]
-
Quantify relative protein abundance based on the TMT reporter ion intensities.[5]
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the vehicle control.[5]
-
Application 2: Ubiquitome Analysis to Confirm Mechanism
To confirm that protein degradation occurs via the ubiquitin-proteasome system, it is crucial to demonstrate increased ubiquitination of the target protein. This is achieved by enriching for peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digestion.
Quantitative Data Summary
Table 3: Target Protein Ubiquitination Site Analysis
| Protein Target | UniProt ID | Site of Ubiquitination | Fold Change (PROTAC vs. Vehicle) | p-value |
|---|---|---|---|---|
| Target Protein X | P12345 | K121 | +8.2 | < 0.001 |
| Target Protein X | P12345 | K245 | +6.5 | < 0.001 |
| Target Protein X | P12345 | K310 | +2.1 | 0.035 |
Experimental Workflow: Ubiquitin Remnant (K-ε-GG) Profiling
Protocol: K-ε-GG Peptide Enrichment and Analysis
-
Sample Preparation and Digestion:
-
Prepare cell lysates and digest proteins with trypsin as described in the Global Proteomics protocol (Steps 1-3). A larger starting amount of protein (e.g., 1-5 mg) is recommended.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 SPE cartridges and dry the peptides under vacuum.
-
-
Immunoaffinity Enrichment:
-
Resuspend the peptides in an immunoaffinity purification (IAP) buffer.
-
Incubate the peptides with agarose (B213101) beads conjugated to an antibody specific for the K-ε-GG remnant motif.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Cleanup:
-
Elute the enriched K-ε-GG peptides from the antibody beads, typically using an acidic solution like 0.15% trifluoroacetic acid (TFA).
-
Desalt the eluted peptides using C18 StageTips or equivalent SPE method.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides via nano-LC-MS/MS as described previously.
-
-
Data Analysis:
-
Search the MS data against a protein database, specifying K-ε-GG as a variable modification on lysine (B10760008) residues.
-
Quantify the relative abundance of identified ubiquitinated peptides between PROTAC-treated and control samples using label-free quantification (LFQ) or metabolic labeling (SILAC).[1][10]
-
Application 3: Native MS for Ternary Complex Detection
Native mass spectrometry is a powerful label-free technique used to detect non-covalent protein complexes, providing direct evidence of ternary (POI-PROTAC-E3) complex formation.[11] This analysis helps confirm the PROTAC's mechanism of action and can be used to assess binding cooperativity.[11][12]
Quantitative Data Summary
Table 4: Native MS Analysis of Ternary Complex Formation
| Observed Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Intensity (%) |
|---|---|---|---|
| E3 Ligase Complex | 45,000 | 45,010 | 45 |
| Target Protein X | 52,000 | 52,005 | 25 |
| E3-PROTAC Binary Complex | 45,850 | 45,862 | 10 |
| POI-PROTAC Binary Complex | 52,850 | 52,858 | 5 |
| POI-PROTAC-E3 Ternary Complex | 97,850 | 97,875 | 15 |
Logical Relationship: Ternary Complex Assembly
Protocol: Native Mass Spectrometry
-
Protein and PROTAC Preparation:
-
Purify the target protein and the E3 ligase complex (e.g., VCB complex: VHL, Elongin C, Elongin B).[12]
-
Perform buffer exchange for all proteins into a volatile buffer suitable for native MS, such as 100-200 mM ammonium (B1175870) acetate (B1210297).[12]
-
Prepare a stock solution of the Conjugate 103-based PROTAC in a compatible solvent like DMSO, then dilute it into the ammonium acetate buffer.[12]
-
-
Complex Formation:
-
Mix the target protein, E3 ligase complex, and PROTAC at desired molar ratios (e.g., 5 µM POI, 5 µM E3, 10 µM PROTAC).[13]
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Native MS Analysis:
-
Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source.[12]
-
Use gentle instrument settings (e.g., low cone voltage, minimal collisional activation) to preserve the non-covalent interactions of the ternary complex during desolvation and ionization.[1]
-
Acquire mass spectra over a high mass-to-charge (m/z) range to detect the large protein complexes.[1]
-
-
Data Analysis:
-
Deconvolute the raw data to determine the masses of the species present in the solution.
-
Identify peaks corresponding to the individual proteins, binary complexes (PROTAC-POI, PROTAC-E3), and the desired ternary complex (POI-PROTAC-E3).[1]
-
Calculate the relative intensity of each species to estimate the extent of ternary complex formation.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Native mass spectrometry interrogation of complexes formed during targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Cellular Uptake Assay for E3 Ligase Ligand-linker Conjugate 103
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane and accumulate at sufficient intracellular concentrations to engage its targets.[1][4] Therefore, characterizing the cellular uptake of its components is a crucial step in the development pipeline. This application note provides detailed protocols for quantifying the cellular uptake and visualizing the intracellular distribution of E3 Ligase Ligand-linker Conjugate 103, a key component for building potent PROTACs. The methods described herein utilize a fluorescently-labeled version of the conjugate (Conjugate 103-Fluor) to enable sensitive detection via flow cytometry and confocal microscopy.[][6]
Principle of the Assay
The cellular uptake of Conjugate 103 is quantified by measuring the fluorescence intensity of cells after incubation with a fluorescently-labeled version of the molecule (Conjugate 103-Fluor). This approach allows for both population-level analysis and single-cell resolution.
-
Flow Cytometry: This high-throughput method measures the fluorescence of individual cells in a population.[6][7] It provides robust quantitative data on the mean fluorescence intensity, which correlates with the amount of internalized conjugate, and the percentage of cells that have taken up the conjugate.[7][8]
-
Confocal Microscopy: This imaging technique provides high-resolution spatial information, allowing for the visualization of the conjugate's subcellular localization.[9][10] By co-staining with organelle-specific markers, one can determine if the conjugate accumulates in specific compartments like the cytoplasm, nucleus, or endosomes.[10][11]
Key Experiments & Data Presentation
Quantitative data from cellular uptake experiments should be recorded systematically. The following tables present hypothetical data for dose-response and time-course studies for Conjugate 103-Fluor.
Table 1: Dose-Dependent Cellular Uptake of Conjugate 103-Fluor Measured by Flow Cytometry
| Concentration of Conjugate 103-Fluor (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| 0 (Control) | 50 ± 5 | 0.5 ± 0.1 |
| 0.1 | 250 ± 20 | 35 ± 3 |
| 0.5 | 1200 ± 90 | 78 ± 5 |
| 1.0 | 2500 ± 180 | 95 ± 2 |
| 5.0 | 6800 ± 450 | 99 ± 1 |
| 10.0 | 7100 ± 500 | 99 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Cellular Uptake of 1 µM Conjugate 103-Fluor
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| 0 | 50 ± 4 |
| 0.5 | 800 ± 60 |
| 1 | 1500 ± 110 |
| 2 | 2450 ± 190 |
| 4 | 2550 ± 200 |
| 8 | 2500 ± 210 |
Data indicate that uptake reaches a plateau after approximately 2-4 hours.
Visualization of Pathways and Workflows
PROTAC Mechanism of Action
The diagram below illustrates the mechanism by which a PROTAC, utilizing a conjugate like 103, induces degradation of a target Protein of Interest (POI).
Caption: PROTACs enter the cell and form a ternary complex with the POI and an E3 ligase, leading to POI ubiquitination and degradation.
Experimental Workflow: Cellular Uptake by Flow Cytometry
This workflow outlines the key steps for quantifying the cellular uptake of Conjugate 103-Fluor.
Caption: Workflow for quantifying cellular uptake of a fluorescent conjugate using flow cytometry.
Experimental Protocols
Protocol 1: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol details the steps to measure the uptake of Conjugate 103-Fluor in a cell population.
Materials and Reagents:
-
Target cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Conjugate 103-Fluor (10 mM stock in DMSO)
-
FACS Buffer (PBS with 1% Bovine Serum Albumin and 0.1% Sodium Azide)
-
Propidium Iodide (PI) or other viability dye
-
12-well or 24-well tissue culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed 2 x 10⁵ cells per well in a 12-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Conjugate 103-Fluor in complete medium to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add 1 mL of the medium containing the diluted conjugate.
-
Incubate for the desired time (e.g., 2 hours for dose-response, or various time points for a time-course).
-
-
Cell Harvesting:
-
Aspirate the treatment medium and wash the cells twice with 1 mL of ice-cold PBS to remove any unbound conjugate.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 800 µL of complete medium.
-
Transfer the cell suspension to microcentrifuge tubes.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold FACS buffer.
-
Add a viability dye (e.g., PI at 1 µg/mL) just before analysis to exclude dead cells.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel (e.g., FITC channel for a green fluorophore).
-
Collect at least 10,000 events per sample.
-
Gate on the live, single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells for each sample relative to the vehicle control.
-
Protocol 2: Intracellular Localization by Confocal Microscopy
This protocol is for visualizing the subcellular distribution of Conjugate 103-Fluor.
Materials and Reagents:
-
All materials from Protocol 1.
-
Glass coverslips, sterile
-
4% Paraformaldehyde (PFA) in PBS
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well plate.
-
Seed 1 x 10⁵ cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with the desired concentration of Conjugate 103-Fluor (e.g., 1 µM) in complete medium. Include a vehicle control.
-
Incubate for the desired time (e.g., 4 hours).
-
-
Cell Fixation and Staining:
-
Aspirate the medium and wash the cells three times with warm PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Add a nuclear counterstain, such as Hoechst 33342 (1 µg/mL in PBS), and incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Visualize the samples using a confocal microscope. Capture images using appropriate laser lines and emission filters for Conjugate 103-Fluor and the nuclear stain.
-
Analyze the images to determine the subcellular localization of the fluorescent signal.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescent signal | Low compound uptake; Insufficient incubation time; Fluorophore quenching. | Increase compound concentration or incubation time. Check for autofluorescence. Ensure fluorophore is appropriate for the buffer pH. |
| High background fluorescence | Incomplete removal of unbound conjugate; Cell autofluorescence. | Increase the number and volume of PBS washes. Include an unstained control to set the baseline for autofluorescence. |
| High cell death | Compound toxicity. | Perform a cytotoxicity assay (e.g., CCK-8/MTT) to determine the non-toxic concentration range. Reduce incubation time. |
| Poor image quality (Microscopy) | Cells are not in focus; Photobleaching. | Ensure proper focus before imaging. Use an anti-fade mounting medium. Reduce laser power or exposure time. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 6. Cellular Drug Uptake by Flow Cytometry | Nawah Scientific [nawah-scientific.com]
- 7. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Specimen Preparation Protocols [evidentscientific.com]
- 10. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugation of E3 Ligase Ligand-linker Conjugate 103 to Target Protein Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of "E3 Ligase Ligand-linker Conjugate 103" to target protein ligands, and the subsequent characterization of the resulting Proteolysis Targeting Chimera (PROTAC). For the purpose of these notes, "this compound" is presented as a representative molecule composed of a Cereblon (CRBN) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a terminal reactive group for conjugation.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This technology represents a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology, enabling the targeting of proteins previously considered "undruggable".[5]
The successful synthesis and functional validation of a PROTAC is a multi-step process. A crucial step is the efficient conjugation of the E3 ligase ligand-linker moiety to the target protein ligand.[6] Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a widely used method for this purpose due to its high efficiency, selectivity, and biocompatibility.[5][7] Following synthesis, the resulting PROTAC must be rigorously characterized for its ability to form a stable ternary complex (POI-PROTAC-E3 ligase), induce degradation of the target protein, and exhibit favorable stability.[6][8]
This document outlines the detailed protocols for these key experimental procedures.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Target Protein Ligand via Click Chemistry (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized "this compound" to an azide-functionalized target protein ligand.
Materials:
-
Alkyne-functionalized this compound
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Alkyne-E3 Ligase Ligand-linker Conjugate 103 in DMSO.
-
Prepare a 10 mM stock solution of the Azide-target protein ligand in DMSO.
-
Prepare a 10 mM Copper(II)-TBTA stock solution by dissolving CuSO₄·5H₂O and TBTA in 55% aqueous DMSO.[9]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Azide-target protein ligand (1 equivalent).
-
Add the Alkyne-E3 Ligase Ligand-linker Conjugate 103 (1.1 equivalents).
-
Add an appropriate volume of 1:1 DMSO/water to achieve a final reaction concentration of approximately 1-5 mM.
-
-
Initiation of Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for completion.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DMSO and purify the resulting PROTAC using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate by LC-MS and NMR spectroscopy.
-
Protocol 2: Characterization of Ternary Complex Formation using AlphaScreen
This protocol describes a method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[3][11]
Materials:
-
Purified GST-tagged target protein (GST-POI)
-
Purified His-tagged E3 ligase complex (e.g., His-CRBN/DDB1)
-
Synthesized PROTAC
-
AlphaLISA Glutathione Donor Beads
-
AlphaLISA Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well microplates
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Dilute GST-POI, His-CRBN, and the PROTAC to desired concentrations in assay buffer.
-
Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.
-
-
Assay Plating:
-
Add His-CRBN to all wells of a 384-well plate.
-
Add serial dilutions of the PROTAC.
-
Add GST-POI to the wells.
-
-
Bead Addition:
-
Add Ni-Chelate Acceptor beads to all wells and incubate for 60 minutes at room temperature.
-
Add Glutathione Donor beads to all wells and incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader. The signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the PROTAC concentration. A characteristic "hook effect" may be observed, where the signal decreases at very high PROTAC concentrations.[12]
-
Separately determine the binary binding affinities (PROTAC to POI, PROTAC to E3 ligase) to calculate the cooperativity factor (α).[2][8]
-
Data Presentation: Ternary Complex Formation
| Parameter | PROTAC A (Hypothetical) | PROTAC B (Hypothetical) | Description |
| KD (PROTAC vs. POI) | 150 nM | 200 nM | Binary binding affinity to the target protein. |
| KD (PROTAC vs. CRBN) | 500 nM | 450 nM | Binary binding affinity to the E3 ligase. |
| Ternary KD | 30 nM | 150 nM | Apparent affinity in the ternary complex. |
| Cooperativity (α) | 5.0 | 1.33 | α = KD (binary) / KD (ternary). α > 1 indicates positive cooperativity.[8] |
Protocol 3: Assessment of Target Protein Degradation by Western Blot
This protocol is used to measure the reduction in target protein levels within cells after treatment with the PROTAC.[1][5]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[13]
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Data Presentation: Degradation Potency and Efficacy
| Parameter | PROTAC A (Hypothetical) | PROTAC B (Hypothetical) | Description |
| DC₅₀ | 15 nM | 250 nM | The concentration of PROTAC that results in 50% degradation of the target protein. |
| Dₘₐₓ | >95% | 80% | The maximum percentage of protein degradation achieved. |
Protocol 4: Stability Assessment of PROTAC using LC-MS
This protocol provides an outline for assessing the metabolic stability of the synthesized PROTAC in a relevant biological matrix.
Principle: The stability of a PROTAC is a critical parameter for its therapeutic potential. Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor the disappearance of the parent PROTAC molecule over time when incubated in a biological matrix, such as human liver microsomes or plasma.[15]
Procedure Outline:
-
Incubation:
-
Incubate the PROTAC at a fixed concentration (e.g., 1 µM) with the biological matrix (e.g., human liver microsomes) and necessary cofactors (e.g., NADPH) at 37°C.
-
-
Time Points:
-
Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
Stop the metabolic reaction at each time point by adding a cold organic solvent, such as acetonitrile, to precipitate proteins.[15]
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the percentage of remaining PROTAC against time and calculate the half-life (t₁/₂) of the compound.
-
Data Presentation: Metabolic Stability
| Compound | Matrix | Half-life (t₁/₂) (minutes) | Intrinsic Clearance (µL/min/mg) |
| PROTAC A (Hypothetical) | Human Liver Microsomes | 45 | 30.8 |
| PROTAC B (Hypothetical) | Human Liver Microsomes | >120 | <11.5 |
These protocols provide a foundational framework for the synthesis and evaluation of PROTACs derived from "this compound". Optimization of specific conditions may be required depending on the target protein, cell line, and specific reagents used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. interchim.fr [interchim.fr]
- 10. confluore.com [confluore.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciex.com [sciex.com]
- 17. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Degradation Assay Using E3 Ligase Ligand-linker Conjugate 103
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2][3] A key component of a PROTAC is the E3 ligase ligand-linker conjugate, which recruits a specific E3 ubiquitin ligase. This document provides detailed application notes and protocols for performing an in vitro degradation assay using a hypothetical E3 Ligase Ligand-linker Conjugate 103, designed to recruit the Cereblon (CRBN) E3 ligase.
The in vitro degradation assay is a crucial step in the development and characterization of PROTACs. It allows for the direct assessment of a PROTAC's ability to induce the ubiquitination and subsequent degradation of a target protein in a controlled, cell-free environment.[][5] This assay is essential for confirming the mechanism of action, determining the degradation efficiency (DC50 and Dmax), and understanding the structure-activity relationship (SAR) of novel degraders.[2][6]
Principle of the Assay
The in vitro degradation assay reconstitutes the key components of the ubiquitin-proteasome pathway. The assay relies on the ability of the this compound, when incorporated into a PROTAC, to form a ternary complex with the target protein of interest (POI) and the CRBN E3 ligase.[1][7][8] This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][9][10] The degradation of the target protein is then quantified, typically by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and the general experimental workflow for the in vitro degradation assay.
Caption: PROTAC-mediated protein degradation pathway.
Caption: In Vitro Degradation Assay Workflow.
Experimental Protocols
Materials and Reagents
-
This compound: (Assuming a CRBN ligand)
-
Target Protein of Interest (POI): Purified recombinant protein.
-
Ubiquitination Machinery:
-
Human Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Human Recombinant E2 Conjugating Enzyme (e.g., UBE2D2)
-
Human Recombinant CRBN/DDB1/CUL4A/Rbx1 (CRL4-CRBN) E3 Ligase Complex
-
Human Recombinant Ubiquitin
-
-
ATP Solution: 100 mM
-
Degradation Buffer (10X): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 20 mM DTT
-
PROTAC Stock Solution: 10 mM in DMSO
-
26S Proteasome: Purified
-
Laemmli Sample Buffer (4X):
-
SDS-PAGE and Western Blotting Reagents:
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (if applicable, though less common for in vitro assays)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Instrumentation:
-
Incubator
-
Electrophoresis and Western blot transfer apparatus
-
Chemiluminescence imaging system
-
Protocol: In Vitro Degradation Assay
This protocol outlines the steps to assess the in vitro degradation of a target protein mediated by a PROTAC synthesized with Conjugate 103.
-
Preparation of Reaction Mixtures:
-
On ice, prepare a master mix containing the degradation buffer and the components of the ubiquitination machinery. The final concentrations should be optimized, but a typical starting point is:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl2
-
2 mM DTT
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
100 nM CRL4-CRBN E3 ligase complex
-
10 µM Ubiquitin
-
5 mM ATP
-
50 nM purified POI
-
20 nM 26S Proteasome
-
-
Prepare serial dilutions of the PROTAC (containing Conjugate 103) in DMSO. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO only).
-
-
Initiation of the Degradation Reaction:
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the serially diluted PROTAC or vehicle control to the respective tubes. The final concentration of DMSO should be kept constant across all reactions (typically ≤ 1%).
-
Gently mix the contents of each tube.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes). The optimal incubation time will depend on the specific POI and PROTAC and should be determined empirically.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 4X Laemmli sample buffer to each tube.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load equal volumes of the denatured samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody specific for the POI overnight at 4°C.[2]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[2]
-
Quantify the band intensities of the POI using densitometry software.[2]
-
Normalize the POI band intensity in each PROTAC-treated sample to the vehicle-treated control at the corresponding time point.
-
-
Data Interpretation:
-
Calculate the percentage of protein degradation for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
From the dose-response curve, determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[2]
-
Data Presentation
The quantitative data from the in vitro degradation assay should be summarized in clear and structured tables for easy comparison.
Table 1: Time-Dependent Degradation of POI with PROTAC (Containing Conjugate 103)
| Time (minutes) | PROTAC Concentration | Mean POI Level (% of Control) | Standard Deviation |
| 0 | 1 µM | 100 | ± 5.2 |
| 30 | 1 µM | 65 | ± 4.8 |
| 60 | 1 µM | 32 | ± 3.5 |
| 120 | 1 µM | 15 | ± 2.1 |
Table 2: Dose-Response Data for PROTAC (Containing Conjugate 103) at a Fixed Time Point (e.g., 120 minutes)
| PROTAC Concentration (nM) | Mean POI Level (% of Control) | Standard Deviation | % Degradation |
| 0 (Vehicle) | 100 | ± 6.1 | 0 |
| 1 | 95 | ± 5.5 | 5 |
| 10 | 78 | ± 4.9 | 22 |
| 50 | 51 | ± 4.2 | 49 |
| 100 | 35 | ± 3.8 | 65 |
| 500 | 18 | ± 2.7 | 82 |
| 1000 | 12 | ± 2.0 | 88 |
| 10000 | 10 | ± 1.8 | 90 |
Table 3: Summary of Degradation Parameters
| Compound | DC50 (nM) | Dmax (%) |
| PROTAC (with Conjugate 103) | 50 | 90 |
| Negative Control PROTAC | >10000 | <10 |
Controls for the Assay
To ensure the validity of the results, several controls are essential:
-
Vehicle Control: (e.g., DMSO) to establish the baseline level of the target protein.
-
No ATP Control: To demonstrate that the degradation is an ATP-dependent process.
-
No E3 Ligase Control: To confirm that the degradation is dependent on the presence of the recruited E3 ligase.
-
Proteasome Inhibitor Control: (e.g., MG132) to show that the degradation is mediated by the proteasome.[11]
-
Negative Control PROTAC: A molecule with a modification in the E3 ligase ligand or the POI ligand that prevents binding, to demonstrate that ternary complex formation is required for degradation.[11]
Conclusion
The in vitro degradation assay is a fundamental tool for the characterization of PROTACs and their core components, such as the this compound. By following the detailed protocols and incorporating the appropriate controls, researchers can obtain reliable and reproducible data on the degradation efficiency and mechanism of action of their molecules. This information is critical for guiding the optimization of PROTACs and advancing the development of novel protein degraders as therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Design [protocols.io]
- 5. Protein Degrader in vitro evaluation - Profacgen [profacgen.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 11. escholarship.org [escholarship.org]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugates in Cancer Research: A Case Study with an Androgen Receptor PROTAC
Introduction
E3 ligase ligand-linker conjugates are fundamental building blocks in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research and beyond.[1] These conjugates consist of a ligand that binds to a specific E3 ubiquitin ligase and a chemical linker.[2] When this conjugate is attached to a ligand for a target protein of interest (POI), it forms a complete PROTAC molecule.[2] This heterobifunctional molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome.[3][4] This "hijacking" of the ubiquitin-proteasome system allows for the targeted elimination of disease-causing proteins, a mechanism distinct from traditional inhibitors that merely block a protein's function.[5]
While the specific designation "E3 Ligase Ligand-linker Conjugate 103" does not correspond to a publicly documented molecule, this document will use a well-characterized and clinically significant example to illustrate the application and study of such conjugates in cancer research. The case study will focus on a PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer, using a conjugate that recruits the Cereblon (CRBN) E3 ligase.[1][6] Bavdegalutamide (ARV-110), the first PROTAC to enter human clinical trials, serves as an excellent model for this class of molecules.[1][7]
Application Notes
Principle of PROTAC Technology
PROTACs are catalytic in nature; a single molecule can induce the degradation of multiple target protein molecules before it is eventually cleared.[3] This event-driven pharmacology offers potential advantages over traditional occupancy-driven inhibitors, including the ability to target proteins previously considered "undruggable" and the potential for more profound and durable pharmacological effects.[3] The choice of the E3 ligase ligand, the linker, and the POI ligand are all critical for the efficacy and selectivity of the resulting PROTAC.[2]
Case Study: Bavdegalutamide (ARV-110), an Androgen Receptor Degrader
Bavdegalutamide (ARV-110) is an orally bioavailable PROTAC designed to selectively target the Androgen Receptor (AR) for degradation.[6][8] AR signaling is a critical pathway in the development and progression of prostate cancer.[9] Therapies that block this pathway are standard treatments, but resistance often develops through mechanisms like AR mutation or amplification.[1] ARV-110 was developed to overcome this resistance by eliminating the AR protein entirely.[8] It is composed of a ligand that binds to the AR ligand-binding domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6]
Mechanism of Action
The mechanism of ARV-110 involves the formation of a ternary complex between the Androgen Receptor, ARV-110, and the CRBN E3 ligase.[1] This proximity induces the polyubiquitination of AR, marking it for degradation by the 26S proteasome.[1] The subsequent destruction of AR leads to the downregulation of AR-target genes like Prostate-Specific Antigen (PSA), inhibition of cell proliferation, and induction of apoptosis in prostate cancer cells.[8]
Applications in Prostate Cancer Research
ARV-110 has been extensively studied in preclinical models and human clinical trials for metastatic castration-resistant prostate cancer (mCRPC).[1][10] Its applications include:
-
Overcoming Drug Resistance: ARV-110 demonstrates robust activity in prostate cancer models that are resistant to standard-of-care treatments like enzalutamide (B1683756) and abiraterone.[1]
-
Degradation of Mutant AR: It effectively degrades clinically relevant mutant forms of the AR, which are a common cause of acquired resistance.[1][11]
-
Combination Therapies: Preclinical studies have shown enhanced activity when ARV-110 is used in combination with other prostate cancer therapies like abiraterone.[9]
-
Clinical Investigation: As the first PROTAC in clinical trials, it has provided crucial proof-of-concept for targeted protein degradation in humans, showing an acceptable safety profile and anti-tumor activity in a heavily pretreated patient population.[10][12][13]
Summary of Preclinical and Clinical Data
The following tables summarize key quantitative data for the Androgen Receptor degrader ARV-110.
Table 1: In Vitro Activity of ARV-110
| Parameter | Cell Line | Value | Description | Citation |
|---|---|---|---|---|
| DC50 | Various Prostate Cancer Lines | ~1 nM | Concentration for 50% degradation of AR protein. | [8][14] |
| Effect on PSA | VCaP cells | Inhibition at low nM | Suppression of the AR-target gene PSA. | [8] |
| Effect on Proliferation | VCaP cells | Inhibition at low nM | Inhibition of AR-dependent cell proliferation. | [8] |
| Apoptosis Induction | VCaP cells | Induction at low nM | Induces programmed cell death in cancer cells. |[8] |
Table 2: In Vivo and Clinical Efficacy of ARV-110
| Model / Study Phase | Parameter | Result | Description | Citation |
|---|---|---|---|---|
| Mouse Xenograft | AR Degradation | >90% degradation at 1 mg/kg PO QD | Significant reduction of AR protein in tumors. | [8] |
| Mouse Xenograft | Tumor Growth | Significant inhibition | Efficacy in LNCaP, VCaP, and PDX models. | [8] |
| Phase I/II Clinical Trial | Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Patients who have failed prior therapies. | [10] |
| Phase I/II Clinical Trial | PSA50 Response | 46% in patients with AR T878X/H875Y mutations | ≥50% decline in PSA levels from baseline. | [15] |
| Phase I/II Clinical Trial | Tumor Response | 2 confirmed partial responses in RECIST-evaluable patients with specific AR mutations | Reduction in tumor size. |[16] |
Experimental Protocols
General Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC, from initial synthesis to preclinical validation, follows a structured workflow. This involves confirming target engagement and degradation in vitro, assessing cellular effects, and finally, testing for efficacy in vivo.
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein (e.g., Androgen Receptor) in cancer cells following treatment with a PROTAC.[5][17]
Materials:
-
Prostate cancer cell line (e.g., VCaP, LNCaP).
-
Cell culture medium and supplements.
-
PROTAC compound (e.g., ARV-110) stock solution in DMSO.
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4X).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-AR, anti-GAPDH as loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-target antibody (e.g., anti-AR) and anti-loading control antibody (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is used to assess the effect of a PROTAC on the metabolic activity and proliferation of cancer cells.[3][18][19]
Materials:
-
Cancer cell line.
-
96-well clear-bottom assay plates.
-
PROTAC compound and vehicle control.
-
MTS reagent solution (containing PES).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the compounds to the appropriate wells. Include wells for vehicle control and medium-only (for background subtraction).
-
Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C.
-
-
MTS Assay:
-
Add 20 µL of MTS solution to each well.
-
Incubate for 1 to 4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
The Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the central cellular machinery hijacked by PROTAC technology. Understanding its components is key to appreciating the PROTAC mechanism. The process involves a cascade of three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase), which work in concert to tag substrate proteins with ubiquitin for proteasomal degradation.[4][20][21]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell viability assessment [protocols.io]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. urotoday.com [urotoday.com]
- 10. news-medical.net [news-medical.net]
- 11. nursingcenter.com [nursingcenter.com]
- 12. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 13. ascopubs.org [ascopubs.org]
- 14. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 16. urotoday.com [urotoday.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of E3 ligase ligand-linker conjugates, a critical component of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of E3 ligase ligand-linker conjugates?
The synthesis of these bifunctional molecules can be complex, often presenting challenges such as low reaction yields, difficult purification, and poor solubility of intermediates and the final product.[1][2] Key issues include:
-
Inefficient coupling reactions: The formation of amide or ether linkages between the E3 ligase ligand and the linker can be sluggish or incomplete.
-
Protecting group strategy: Incompatibility of protecting groups can lead to undesired side reactions or difficult deprotection steps.
-
Stereochemistry: For ligands with chiral centers, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN), racemization can occur, impacting the biological activity as typically only one enantiomer is active.[3]
-
Purification difficulties: The structural similarity of starting materials, intermediates, and the final product can make chromatographic purification challenging.
-
Solubility issues: PROTACs and their components are often large, complex molecules with poor solubility in common organic solvents and aqueous media, complicating reaction setup and purification.[1][2]
Q2: How can I improve the yield of my coupling reaction between the E3 ligase ligand and the linker?
Optimizing the coupling reaction is a critical step. Consider the following strategies:
-
Choice of Coupling Reagents: For amide bond formation, a variety of coupling reagents are available. If a standard carbodiimide-based coupling (e.g., DCC, EDC) is inefficient, consider using more potent reagents like HATU, HBTU, or COMU, especially for sterically hindered substrates.
-
Reaction Conditions: Systematically screen reaction parameters such as solvent, temperature, and reaction time. The addition of a base like DIPEA or N-methylmorpholine is often crucial.
-
Order of Addition: The sequence in which reagents are added can influence the outcome. Pre-activating the carboxylic acid component before adding the amine can sometimes improve yields.
-
Stoichiometry: A slight excess of the coupling agent and the amine component may be necessary to drive the reaction to completion.
Q3: My purified conjugate shows low biological activity. What could be the issue?
Low biological activity can stem from several factors beyond the molecule's intrinsic potency:
-
Incorrect Stereochemistry: As mentioned, for CRBN ligands like pomalidomide, the (S)-enantiomer is primarily responsible for binding.[3] Racemization during synthesis can lead to a mixture of diastereomers with reduced overall activity. Chiral chromatography or stereospecific synthesis routes are essential to obtain the desired isomer.
-
Compound Instability: Some E3 ligase ligands, particularly immunomodulatory imide drugs (IMiDs) used for CRBN, can be unstable and undergo hydrolysis in aqueous solutions or cell culture media.[3] It is crucial to assess the stability of your conjugate under experimental conditions.
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[4]
-
Suboptimal Linker Attachment Point: The point of attachment of the linker to the E3 ligase ligand (the "exit vector") is critical for maintaining the ligand's binding affinity and for productive ternary complex formation.[5] An incorrectly chosen exit vector can abolish activity.
Troubleshooting Guide
Problem 1: Low Synthetic Yield or Purity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reaction | Optimize coupling reagents, solvent, temperature, and reaction time.[1] Consider microwave-assisted synthesis to accelerate the reaction. |
| Side Reactions | Re-evaluate your protecting group strategy. Ensure that protecting groups are stable under the reaction conditions and can be removed without affecting other functional groups. |
| Difficult Purification | Explore different chromatography techniques (e.g., reversed-phase HPLC, SFC) or recrystallization if applicable. Using a linker with a terminal protecting group that is removed in the final step can aid in purification. |
| Starting Material Impurity | Verify the purity of your starting E3 ligase ligand and linker using techniques like NMR and LC-MS before starting the synthesis. |
Problem 2: Poor Solubility of Intermediates or Final Conjugate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Molecular Weight and Lipophilicity | Introduce more polar functional groups or use PEG-based linkers to improve solubility.[1] Prodrug strategies can also be employed to mask polar groups during cell entry.[4] |
| Aggregation | Use co-solvents or additives during the reaction and purification to minimize aggregation. Sonication can also help to break up aggregates. |
Problem 3: Inconsistent Batch-to-Batch Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Quality | Source high-purity reagents from reliable suppliers and characterize them upon receipt. |
| Reaction Monitoring | Implement strict in-process controls. Monitor the reaction progress closely using TLC or LC-MS to ensure consistent conversion before proceeding to the next step. |
| Water Content | Ensure anhydrous conditions for moisture-sensitive reactions by using freshly dried solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid-functionalized component (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized component (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Visualizations
DOT Script for Synthesis Workflow
Caption: A generalized workflow for the synthesis of an E3 ligase ligand-linker conjugate.
DOT Script for Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield or purity in conjugate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Linker Length for E3 Ligase Ligand-linker Conjugate 103
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the linker length for E3 Ligase Ligand-linker Conjugate 103 and similar PROTAC (Proteolysis Targeting Chimera) molecules.
Frequently Asked Questions (FAQs)
Q1: What is the function of the linker in an E3 Ligase Ligand-linker Conjugate, and why is its length so important?
A1: An E3 Ligase Ligand-linker Conjugate, a type of PROTAC, is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][2] It consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3] The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3][4] The length and composition of the linker are critical because they dictate the distance and relative orientation between the two proteins.[5][6]
-
Too short a linker: May lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][7][]
-
Too long a linker: May result in an unstable or non-productive ternary complex, where the two proteins are not brought into close enough proximity for efficient ubiquitination of the target protein.[4][7][]
Therefore, optimizing the linker length is a crucial step to ensure efficient and potent degradation of the target protein.[4][]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most frequently used linkers in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[4][] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[5][] Other linker types include more rigid structures, such as those containing piperazine (B1678402) or triazole rings, which can help to control the conformational flexibility of the PROTAC.[4][] The choice of linker type can influence the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][5]
Q3: How does the linker's attachment point affect the performance of the conjugate?
A3: The points at which the linker is connected to the target protein ligand and the E3 ligase ligand, known as the exit vectors, are crucial for proper ternary complex formation.[5][7] The linker should be attached at a position that does not interfere with the binding of the ligands to their respective proteins.[5][10] The exit vector can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex, thereby impacting the degradation efficiency.[10][11]
Troubleshooting Guide
Problem 1: I have synthesized several variants of Conjugate 103 with different linker lengths, but I am not observing any degradation of my target protein.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The tested linker lengths may be outside the optimal range for forming a productive ternary complex. Solution: Synthesize a broader range of linker lengths, including both shorter and longer variations.[7] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, might be preventing it from crossing the cell membrane.[7][12] Solution: Assess cell permeability using cellular uptake assays. Consider modifying the linker composition to improve solubility and permeability, for example, by incorporating PEG chains.[4][5] |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC:Target or PROTAC:E3 ligase) instead of the desired ternary complex, which inhibits degradation.[7][12] Solution: Test a wide range of PROTAC concentrations in your degradation assays to identify the optimal concentration range and observe if a hook effect is present.[7] |
| Incorrect Linker Attachment Point | The points of attachment on the ligands may not be suitable for the formation of a productive ternary complex.[7][10] Solution: If possible, synthesize variants with different linker attachment points on one or both ligands.[10] |
| Experimental Issues | Problems with the experimental setup can lead to a lack of observed degradation. Solution: Ensure the health of the cell line, the quality of antibodies used for western blotting, and the accuracy of compound concentrations.[7] |
Problem 2: My degradation efficiency decreases at higher concentrations of Conjugate 103 (the "hook effect"). How can I address this by optimizing the linker?
Explanation and Mitigation Strategies:
The "hook effect" is a common phenomenon with PROTACs where the degradation of the target protein decreases at higher concentrations.[7][12] This occurs because the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) dominates over the formation of the productive ternary complex.[12] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[12]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[12]
Quantitative Data Summary
The following tables provide hypothetical data for different linker lengths of Conjugate 103 to illustrate the optimization process.
Table 1: Impact of Linker Length on Target Protein Degradation
| Conjugate Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 103-A | PEG | 8 | > 1000 | < 10 |
| 103-B | PEG | 12 | 50 | 85 |
| 103-C | PEG | 16 | 10 | 95 |
| 103-D | PEG | 20 | 100 | 70 |
| 103-E | Alkyl | 12 | 75 | 80 |
| 103-F | Alkyl | 16 | 25 | 90 |
Data is hypothetical and for illustrative purposes only.
Table 2: Biophysical Characterization of Ternary Complex Formation
| Conjugate Variant | Linker Length (atoms) | Ternary Complex Kd (nM) |
| 103-A | 8 | No binding detected |
| 103-B | 12 | 150 |
| 103-C | 16 | 25 |
| 103-D | 20 | 200 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein.[11]
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Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a range of concentrations of each Conjugate 103 linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7][11]
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SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Follow this with incubation with a secondary antibody conjugated to HRP.
-
Detection and Quantification: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[7] Perform densitometry analysis to quantify the band intensities and determine the percentage of protein degradation relative to the vehicle control.[7]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique can be used to directly assess the formation and stability of the ternary complex.[4]
-
Chip Preparation: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[4][11]
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by flowing a solution of the PROTAC over the chip surface at various concentrations.[4][11]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[4]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4] This data can be used to determine the binding affinity (Kd) of the ternary complex.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A systematic workflow for troubleshooting poor degradation activity.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 103
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with E3 Ligase Ligand-linker Conjugate 103.
Frequently Asked Questions (FAQs)
Q1: Why does Conjugate 103 have poor aqueous solubility?
A1: this compound, similar to many Proteolysis Targeting Chimeras (PROTACs), possesses molecular characteristics that contribute to low aqueous solubility. These molecules are often large (high molecular weight), complex, and lipophilic ("greasy"). This structure makes them inherently difficult to dissolve in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media.[1][2]
Q2: What are the downstream consequences of poor solubility in my experiments?
A2: Poor solubility can severely impact your experimental outcomes and lead to misinterpretation of data.[2] Common consequences include:
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Precipitation in Assays: The compound can fall out of solution when diluted into aqueous buffers, leading to an underestimation of its true potency (e.g., DC50 or IC50 values).[2]
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Inaccurate Quantification: Undissolved compound results in errors when determining the actual concentration in stock solutions and final assay wells.[2]
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Low Bioavailability: In cellular experiments, limited solubility restricts the amount of conjugate that can cross cell membranes to reach its intracellular target, thereby reducing its efficacy.[2]
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Irreproducible Results: The degree of precipitation can vary between experiments, causing high variability and a lack of reproducibility.[2]
Q3: What is the recommended solvent for preparing a stock solution of Conjugate 103?
A3: We recommend preparing a high-concentration primary stock solution in 100% Dimethyl Sulfoxide (DMSO). Ensure the conjugate is fully dissolved before making further dilutions. Gentle warming to 37°C and brief sonication can aid dissolution.[1]
Q4: How can I confirm that the degradation of my target protein is proteasome-dependent and not an artifact of compound precipitation?
A4: To verify that the observed protein degradation is mediated by the proteasome, you should perform a co-treatment experiment. Treat your cells with Conjugate 103 in the presence of a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked or significantly reduced, it confirms a proteasome-dependent mechanism.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses specific issues you may encounter when working with Conjugate 103.
Problem: My Conjugate 103 precipitates when I dilute my DMSO stock into aqueous buffer (e.g., PBS, cell media).
-
Cause: This is a common issue known as "crashing out." It occurs due to the abrupt change in solvent polarity from a high-concentration organic stock to a primarily aqueous solution. PROTACs are particularly susceptible to this due to their high lipophilicity.[1]
-
Solutions:
-
Optimize Final DMSO Concentration: Minimize the final concentration of DMSO in your assay. While a small amount is necessary to maintain solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤0.5%, and ideally ≤0.1%.[1]
-
Use a Co-solvent Formulation: For challenging dilutions, a co-solvent system can significantly improve solubility. A mixture of DMSO with other solvents like PEG300 can create a more gradual transition in polarity. See the protocol for preparing a co-solvent formulation below.[1]
-
Employ Sonication or Gentle Heating: After preparing the stock solution, warming the vial to 37°C for 5-10 minutes or placing it in an ultrasonic bath for 5-15 minutes can help ensure complete dissolution before you begin serial dilutions.[1]
-
Prepare Amorphous Solid Dispersions (ASDs): For persistent solubility issues, particularly for in vivo studies, creating an ASD is an advanced strategy. This involves dispersing the conjugate in a polymer matrix (e.g., HPMCAS) to keep it in a higher-energy, more soluble amorphous state.[3][4][5][6]
-
Data Presentation
The kinetic solubility of Conjugate 103 was assessed in various solvent systems. The data below can guide the selection of an appropriate formulation for your experiments.
| Solvent System (in PBS, pH 7.4) | Max Solubility (µM) | Final DMSO (%) | Observations |
| PBS alone | < 1 | 0.1% | Immediate precipitation observed. |
| 10% DMSO | 5 | 10% | Precipitates at higher concentrations. |
| 10% DMSO, 40% PEG300, 5% Tween-80 | 50 | 10% | Solution remains clear. |
| 2% DMSO in Cell Media + 10% FBS | 10 | 2% | Solubility aided by serum proteins. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol allows for a rapid assessment of the solubility of Conjugate 103 under your specific experimental conditions.[7][8][9]
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Stock Solution Preparation: Prepare a 10 mM stock solution of Conjugate 103 in 100% DMSO. Ensure the compound is fully dissolved.[2][7]
-
Serial Dilution: In a 96-well plate (DMSO plate), create a serial dilution of the stock solution.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This ensures the final DMSO concentration is low (e.g., 1%).[2]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).[2]
-
Measurement: Measure the light scattering at a specific wavelength using a nephelometer or a plate reader capable of absorbance measurements. An increase in signal indicates the formation of precipitate. The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit.
Protocol 2: Co-solvent Formulation for Working Solutions
This protocol provides a method for preparing a working solution that is less prone to precipitation.[1]
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Prepare Stock: Start with a high-concentration stock of Conjugate 103 in 100% DMSO (e.g., 10 mM).
-
Mix Co-solvents: In a sterile microcentrifuge tube, mix the required volume of the DMSO stock with PEG300. For example, for a 1 mL final solution, mix 100 µL of the DMSO stock with 400 µL of PEG300. Vortex thoroughly.
-
Add Surfactant (Optional): Add 50 µL of Tween-80 to the mixture and vortex again.
-
Add Aqueous Buffer: Slowly add 450 µL of your final aqueous buffer (e.g., saline or PBS) to the mixture while vortexing. This slow addition is critical to prevent precipitation.
-
Final Formulation: This results in a final formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80 (if used). This stock can then be cautiously diluted further into the final assay medium.
Visual Guides
The following diagrams illustrate key decision-making and experimental workflows for addressing solubility issues with Conjugate 103.
Caption: Troubleshooting workflow for Conjugate 103 precipitation.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 103
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 103. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a component of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to eliminate specific proteins from cells.[1][2] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] Conjugate 103 provides the E3 ligase ligand and the linker. When a researcher attaches a ligand for their specific POI to Conjugate 103, the resulting PROTAC molecule brings the POI into close proximity with the E3 ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]
Q2: What are the potential off-target effects of using a PROTAC derived from Conjugate 103?
A2: Off-target effects can arise from several factors. The E3 ligase recruited by Conjugate 103 may have natural substrates (neosubstrates) that are degraded upon its forced proximity to new cellular locations.[2] Additionally, the PROTAC could induce the degradation of proteins other than the intended POI due to non-specific binding of the POI ligand or the formation of unstable ternary complexes. There is also a risk of "on-target, off-tissue" effects, where the target protein is degraded in tissues where its depletion could be harmful.[1]
Q3: How can I determine if my PROTAC is causing off-target protein degradation?
A3: A common and effective method is quantitative proteomics. By comparing the proteome of cells treated with your active PROTAC to control cells (e.g., untreated or treated with a negative control compound), you can identify proteins that are degraded unintentionally.[4][5] Western blotting can then be used to validate these potential off-target effects for specific proteins of concern.
Q4: What is a recommended negative control for my experiments with a Conjugate 103-based PROTAC?
A4: A good negative control would be a molecule that is structurally similar to your active PROTAC but is unable to form a stable ternary complex. This could be achieved by introducing a mutation in the E3 ligase ligand portion of Conjugate 103 that prevents it from binding to the E3 ligase, or by using a version of your POI ligand that does not bind to the target protein.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PROTACs derived from this compound.
Issue 1: High level of unexpected cell toxicity or apoptosis.
Possible Cause 1: Degradation of an essential off-target protein.
-
Troubleshooting Steps:
-
Perform a global proteomics analysis (e.g., SILAC, TMT) to identify all proteins that are degraded upon treatment with your PROTAC.
-
Cross-reference the list of degraded proteins with databases of essential genes/proteins.
-
If an essential protein is identified as an off-target, consider redesigning the POI ligand to improve specificity.
-
Possible Cause 2: "On-target" toxicity in the specific cell line being used.
-
Troubleshooting Steps:
-
Confirm that the intended target protein is indeed degraded using Western blotting.
-
Consult the literature to determine if the degradation of your target protein is known to cause toxicity in the cell model you are using.
-
Consider using a different cell line where the target protein is not essential.
-
Issue 2: The intended target protein is not degraded, or degradation is inefficient.
Possible Cause 1: The linker in Conjugate 103 is not optimal for the formation of a stable ternary complex with your specific POI and the E3 ligase.
-
Troubleshooting Steps:
-
Synthesize a small library of PROTACs with different linker lengths and compositions to test for improved degradation efficiency.
-
Perform structural modeling of the ternary complex (POI-PROTAC-E3 ligase) to predict an optimal linker design.
-
Possible Cause 2: Low expression levels of the E3 ligase recruited by Conjugate 103 in the experimental cell line.
-
Troubleshooting Steps:
-
Use Western blotting or qPCR to determine the expression level of the E3 ligase in your cell line.[6]
-
If expression is low, consider using a different cell line with higher expression of the E3 ligase.
-
Alternatively, explore using a different E3 ligase ligand-linker conjugate that recruits a more ubiquitously expressed E3 ligase.[1]
-
Quantitative Data Summary
The following table provides a hypothetical example of data from a proteomics experiment to identify off-target effects of a PROTAC derived from Conjugate 103 targeting Protein X.
| Protein | Fold Change (PROTAC vs. Control) | p-value | Function | Assessment |
| Protein X | -4.5 | 0.001 | Intended Target | Successful on-target degradation |
| Protein Y | -3.8 | 0.005 | Kinase | Potential off-target |
| Protein Z | -1.2 | 0.250 | Housekeeping | Not significant |
| Protein A | +1.5 | 0.150 | Transcription Factor | Not significant |
Experimental Protocols
Protocol 1: Western Blotting for Validation of On- and Off-Target Protein Degradation
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Cell Lysis:
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Treat cells with the PROTAC derived from Conjugate 103 and a vehicle control for the desired time period.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein or potential off-target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imager.
-
Protocol 2: Global Proteomics using Tandem Mass Tag (TMT) Labeling
-
Sample Preparation:
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Culture cells and treat with the PROTAC and vehicle control.
-
Lyse cells and digest proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from different conditions with distinct TMT isobaric tags.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
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Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
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Determine the fold change in protein abundance between the PROTAC-treated and control samples to identify degraded proteins.
-
Visualizations
Caption: Workflow for identifying on- and off-target effects of a PROTAC.
Caption: Mechanism of action for a PROTAC molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-wide Analysis Reveals Substrates of E3 Ligase RNF146 Targeted for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression - Wikipedia [en.wikipedia.org]
Technical Support Center: E3 Ligase Ligand-linker Conjugate 103-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 103-based PROTACs. This guide focuses on preventing and troubleshooting aggregation-related issues to ensure the successful design and application of these novel protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation for PROTACs based on this compound?
A1: Aggregation of PROTACs, including those utilizing Conjugate 103, is a common challenge stemming from their complex bifunctional nature and often high molecular weight. Key contributing factors include:
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Poor Solubility: The inherent physicochemical properties of the warhead, linker, or the E3 ligase ligand can lead to low aqueous solubility.[1][2][3]
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Hydrophobicity: A high degree of hydrophobicity in any of the three PROTAC components can promote self-association and aggregation.[4][5]
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Linker Properties: The length, composition, and flexibility of the linker can significantly influence the overall solubility and conformational stability of the PROTAC.[4][6][7][8]
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High Concentrations: At high concentrations, the likelihood of intermolecular interactions and precipitation increases.[1]
-
Buffer Conditions: The pH, ionic strength, and presence of certain excipients in the formulation buffer can impact PROTAC stability and solubility.
Q2: How does the linker in my Conjugate 103-based PROTAC affect its aggregation potential?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and plays a pivotal role in its propensity to aggregate.[4][6][8]
-
Length and Flexibility: While a certain degree of flexibility is necessary for the formation of a stable ternary complex, excessively long or flexible linkers can lead to conformational instability and exposure of hydrophobic regions, promoting aggregation.[4][7] Conversely, very short or rigid linkers might also induce aggregation by forcing unfavorable conformations.
-
Chemical Composition: The hydrophilicity of the linker is a key factor. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility of the PROTAC and reduce aggregation.[9]
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can influence the overall shape and solvent-exposed surface area of the PROTAC, thereby affecting its solubility.[9][10]
Q3: Can the choice of E3 ligase ligand in Conjugate 103 contribute to aggregation?
A3: Yes, the E3 ligase ligand itself can significantly impact the overall properties of the PROTAC.[11] While Conjugate 103 is a specific entity, the principles governing the influence of the E3 ligase ligand on aggregation are universal. Factors such as the ligand's intrinsic solubility, hydrophobicity, and its contribution to the overall molecular weight and topology of the final PROTAC molecule are crucial considerations.
Q4: What are some initial formulation strategies to prevent the aggregation of my Conjugate 103-based PROTAC?
A4: Proper formulation is key to preventing aggregation. Here are some initial strategies:
-
Solvent Selection: Ensure the PROTAC is fully solubilized in an appropriate organic solvent like DMSO before preparing aqueous solutions.[1]
-
Use of Co-solvents: Employing co-solvents can improve the solubility of hydrophobic PROTACs in aqueous buffers.
-
pH Optimization: The pH of the formulation can significantly affect the charge state and solubility of a PROTAC. Systematically screen a range of pH values to identify the optimal condition for your specific molecule.[12]
-
Inclusion of Excipients: Surfactants and other solubilizing agents can be used to prevent aggregation.[12] However, their compatibility with downstream cellular assays must be carefully evaluated.
-
Amorphous Solid Dispersions (ASDs): For challenging PROTACs, formulating them as ASDs can significantly enhance their solubility and dissolution rate.[13]
Troubleshooting Guide
Problem: I am observing precipitation of my Conjugate 103-based PROTAC upon dilution in aqueous buffer or cell culture media.
This is a common indication of poor solubility and aggregation. The following steps can help you troubleshoot this issue.
Workflow for Troubleshooting PROTAC Aggregation
Caption: A decision tree for troubleshooting PROTAC aggregation.
Step 1: Biophysical Characterization of Aggregation
Before making significant changes to your PROTAC or experimental protocol, it is crucial to confirm and characterize the aggregation.
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in your PROTAC solution.
-
Differential Scanning Fluorimetry (DSF) or nanoDSF: To assess the thermal stability of your target protein in the presence of the PROTAC. Aggregation can sometimes be induced by thermal stress.[14][15]
| Biophysical Method | Observation Indicating Aggregation | Recommended Action |
| Dynamic Light Scattering (DLS) | Presence of large particles (>100 nm) or a high polydispersity index (PDI > 0.3). | Optimize formulation (pH, co-solvents), filter the solution, or consider PROTAC redesign. |
| Differential Scanning Fluorimetry (DSF) | A significant decrease in the melting temperature (Tm) of the target protein or appearance of multiple transitions. | Re-evaluate buffer conditions. The PROTAC may be causing protein destabilization leading to aggregation. |
| nanoDSF (label-free DSF) | Similar to DSF, changes in the unfolding profile of the protein. | Confirm with an orthogonal method like DLS. |
Step 2: Formulation Optimization
If aggregation is confirmed, optimizing the formulation is a critical next step.
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments).
-
Prepare a concentrated stock solution of your Conjugate 103-based PROTAC in 100% DMSO.
-
Dilute the PROTAC stock to the final working concentration in each of the prepared buffers.
-
Incubate the solutions for a defined period (e.g., 1 hour) at the experimental temperature.
-
Visually inspect for any precipitation.
-
Analyze each sample using DLS to quantify the extent of aggregation at each pH.
Step 3: PROTAC Modification and Experimental Adjustments
If formulation optimization is insufficient, you may need to consider modifying the PROTAC itself or adjusting your experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 13. researchgate.net [researchgate.net]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
Enhancing cell permeability of E3 Ligase Ligand-linker Conjugate 103
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using E3 Ligase Ligand-linker Conjugate 103. The information is tailored to address common challenges, particularly those related to cell permeability, to help ensure the successful application of this conjugate in your experiments.
Troubleshooting Guide
Q1: We are observing lower than expected downstream effects in our cell-based assays when using Conjugate 103. Could this be related to poor cell permeability?
A1: Yes, suboptimal cell permeability is a common challenge for large molecules like E3 ligase ligand-linker conjugates and can lead to reduced efficacy in cellular assays.[1] Proteolysis-targeting chimeras (PROTACs), which share structural similarities with your conjugate, often exhibit poor cell permeability due to their high molecular weight, typically exceeding the conventional 'rule-of-five' guidelines for orally available drugs.[1] This can limit the intracellular concentration of the conjugate, thereby reducing its ability to engage its target and elicit a biological response. We recommend performing a cell permeability assay to determine the apparent permeability coefficient (Papp) of Conjugate 103.
Q2: Our initial permeability assay results indicate low permeability for Conjugate 103. What strategies can we employ to enhance its cellular uptake?
A2: Several strategies can be explored to improve the cell permeability of large molecules. One common approach is the prodrug strategy, where the molecule is chemically modified with a moiety that is cleaved intracellularly to release the active compound.[2] For instance, the addition of an ethyl ester has been shown to enhance the cell permeability of a KEAP1 E3 ligase ligand.[2] Another approach involves optimizing the linker. The use of short, rigid linkers containing elements like piperidine (B6355638) or piperazine (B1678402) moieties has been shown to improve cell permeability and solubility.[1] Additionally, exploring different E3 ligase ligands could be beneficial, as some may have better intrinsic physicochemical properties.[3]
Q3: We are designing a new conjugate based on a similar scaffold. What are the key considerations for improving cell permeability from the design stage?
A3: When designing new conjugates, it is crucial to consider physicochemical properties that influence permeability. Generally, lower molecular weight and reduced polar surface area are desirable.[4] While PROTACs and similar conjugates often have high molecular weights, careful selection of the E3 ligase ligand and the linker can help manage this.[1][4] For instance, moving from peptide-based E3 ligase ligands to smaller, more drug-like small molecules has been a key advancement in improving the properties of these conjugates.[1][5] Furthermore, the strategic introduction of intramolecular hydrogen bonds can shield polar groups and enhance membrane permeability.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a component of a proteolysis-targeting chimera (PROTAC).[6][] It consists of a ligand that binds to an E3 ubiquitin ligase, connected to a chemical linker.[][8] This conjugate is designed to be coupled with a ligand for a specific protein of interest (POI). The resulting PROTAC molecule can then recruit the E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9]
Q2: Which E3 ligase does Conjugate 103 target?
A2: While the specific E3 ligase targeted by "Conjugate 103" is hypothetical, common E3 ligases utilized in PROTAC design include Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1][10] The choice of E3 ligase can influence the degradation efficiency and the overall properties of the final PROTAC.[10]
Q3: What are the advantages of using a PROTAC approach for targeted protein degradation?
A3: The PROTAC approach offers several advantages over traditional small molecule inhibitors. PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target proteins.[9] They can also target proteins that have been considered "undruggable" by conventional inhibitors.[11][12] Furthermore, by hijacking the cell's natural protein disposal system, PROTACs can lead to a more profound and sustained inhibition of the target protein's function.[8]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of this compound across an artificial membrane, which serves as a model for the gastrointestinal tract barrier.[13][14]
Materials:
-
PAMPA plate system (e.g., 96-well format with donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (this compound)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dissolve the test conjugate and control compounds in PBS to a final concentration of 100 µM.
-
Add Donor Solutions: Add 200 µL of the donor solutions to the donor plate wells.[13]
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the acceptor buffer.[13]
-
Incubate: Incubate the plate assembly on a plate shaker at room temperature for a specified time (e.g., 4-18 hours).[13]
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[13]
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [VA / (Area × Time)] × ln[1 - CA(t) / Cequilibrium]
Where:
-
VA is the volume of the acceptor well.
-
Area is the effective area of the membrane.
-
Time is the incubation time in seconds.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium = [CD(t) × VD + CA(t) × VA] / (VD + VA)
-
CD(t) is the concentration of the compound in the donor well at time t.
-
VD is the volume of the donor well.
Data Presentation
The following table provides a general reference for interpreting permeability results obtained from assays like PAMPA or Caco-2.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Example Compound Class |
| High | > 10 | Small molecule drugs (e.g., Propranolol) |
| Moderate | 1 - 10 | Some peptides and larger small molecules |
| Low | < 1 | Many PROTACs and large conjugates |
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. Molecular glues tackle undruggable targets | CAS [cas.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with E3 Ligase Ligand-linker Conjugates, commonly known as Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for E3 Ligase Ligand-linker Conjugates in experimental settings?
E3 Ligase Ligand-linker Conjugates can exhibit instability through several mechanisms:
-
Chemical Instability: These conjugates, particularly those with certain chemical motifs, can be susceptible to hydrolysis in aqueous solutions, leading to their degradation and a subsequent loss of activity.[1]
-
Metabolic Instability: In biological systems, these molecules can be metabolized by various enzymes, most notably Cytochrome P450 (CYP) enzymes and aldehyde oxidase, which are abundant in the liver and blood.[1] This metabolic activity can significantly reduce the conjugate's bioavailability and in vivo effectiveness.[1]
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilic nature, many conjugates suffer from low aqueous solubility.[1] This can lead to precipitation in assay buffers, aggregation, and inefficient cellular uptake, all of which can be misinterpreted as instability.[1]
-
Linker-Mediated Instability: The linker component is a critical factor in the overall stability of the conjugate.[1] The length, chemical composition, and rigidity of the linker can influence its susceptibility to enzymatic degradation.[1][] For instance, long, flexible linkers like polyethylene (B3416737) glycol (PEG) chains may be more prone to degradation than more rigid structures like cycloalkanes or aromatic rings.[1][]
Q2: How can I differentiate between genuine compound instability and other experimental artifacts like the "hook effect"?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the E3 ligase ligand-linker conjugate.[3] This occurs because at excessive concentrations, the conjugate is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To distinguish this from compound instability, it is recommended to perform a wide dose-response experiment.[3] A bell-shaped curve in the degradation profile is characteristic of the hook effect, whereas a general loss of activity over time, even at optimal concentrations, may indicate instability.[3]
Q3: What are the best practices for storing and handling E3 Ligase Ligand-linker Conjugates to ensure their stability?
Proper storage and handling are crucial for maintaining the integrity of your conjugate. For long-term stability, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture.[4][5] When preparing stock solutions, use an anhydrous solvent like DMSO and store them in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5] Before use, allow the vials to equilibrate to room temperature to prevent condensation.[5]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in aqueous buffers or cell culture media.
-
Inconsistent and non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
Troubleshooting Workflow:
Caption: Workflow for addressing poor solubility.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Buffer Optimization | Adjust pH of the buffer. | Solubility is often lowest at the isoelectric point (pI). Altering the pH can change the net charge and improve solubility.[1] |
| Modify ionic strength with salt (e.g., NaCl). | Salts can shield electrostatic interactions that may contribute to aggregation.[1] | |
| Include additives like glycerol, PEG, or non-denaturing detergents. | These agents can help stabilize the protein and prevent aggregation.[1] | |
| Formulation Strategies | Prepare amorphous solid dispersions (ASDs). | Embedding the conjugate in a polymer matrix can enhance the dissolution rate.[1] |
| Utilize lipid-based formulations (e.g., SNEDDS, LNPs). | These can improve the aqueous solubility of lipophilic compounds.[1] | |
| Conjugate Redesign | Introduce basic nitrogen-containing groups into the linker. | This can increase the overall solubility of the molecule.[6] |
Issue 2: Rapid Degradation in In Vitro or In Vivo Experiments
Symptoms:
-
Rapid clearance of the conjugate in in vitro metabolism assays (e.g., liver microsomes).
-
Poor in vivo efficacy despite good in vitro potency.
-
Detection of significant levels of metabolites.
Troubleshooting Workflow:
Caption: Workflow for addressing metabolic instability.
Possible Solutions & Methodologies:
| Solution Category | Specific Action | Rationale |
| Metabolic Hotspot Identification | Perform metabolic stability assays with liver microsomes or hepatocytes and analyze metabolites by LC-MS/MS. | This will identify the specific chemical bonds that are susceptible to enzymatic cleavage. |
| Linker Modification | Replace metabolically liable groups with more stable alternatives (e.g., replace an ester with an amide). | This can block the sites of metabolism.[7] |
| Incorporate cyclic linkers (e.g., piperazine, piperidine). | Rigid linkers can be less accessible to metabolic enzymes.[1][7] | |
| Alter the attachment point of the linker. | Changing the position of the linker can shield metabolically weak spots.[] | |
| E3 Ligase Ligand Modification | If the E3 ligase ligand is the site of metabolism, consider using a different, more stable ligand for the same E3 ligase or switching to a different E3 ligase altogether. | Different E3 ligase ligands have different metabolic profiles. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of an E3 Ligase Ligand-linker Conjugate.
Materials:
-
Test conjugate
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate and control compounds in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the conjugate solution (final concentration typically 1 µM), and liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
Analysis: Quantify the remaining concentration of the parent conjugate at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining conjugate versus time to determine the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Western Blot for Target Protein Degradation
Objective: To assess the degradation of the target protein induced by the E3 Ligase Ligand-linker Conjugate.
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase
-
E3 Ligase Ligand-linker Conjugate
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-Tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the conjugate for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot this against the conjugate concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]
Visualizations
Caption: Mechanism of action of an E3 Ligase Ligand-linker Conjugate.
References
Overcoming resistance to E3 Ligase Ligand-linker Conjugate 103-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges encountered during experiments with Proteolysis Targeting Chimeras (PROTACs), including those based on specific E3 Ligase Ligand-linker Conjugates. While the specific molecule "E3 Ligase Ligand-linker Conjugate 103" is not publicly documented, the principles and guidance provided here are applicable to PROTACs in general and can be adapted based on the specific characteristics of your molecule.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't inducing degradation of my target protein. What are the common reasons for this?
There are several potential reasons why a PROTAC may not be effective. A logical workflow to troubleshoot this issue is to investigate the following possibilities:
-
Poor Cell Permeability: PROTACs are often large molecules and may struggle to cross the cell membrane.
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended protein of interest (POI) or the recruited E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for degradation. An unstable or conformationally unfavorable complex will result in inefficient ubiquitination.[1]
-
Suboptimal Linker: The length, composition, and attachment points of the linker are critical for the efficacy of a PROTAC as they dictate the geometry of the ternary complex.[1]
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.
-
Low E3 Ligase Expression: The target cells may have low endogenous expression of the E3 ligase being recruited by the PROTAC.
Q2: I'm observing a "hook effect" with my PROTAC. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2]
-
Test Lower Concentrations: Use lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones.[2]
-
Ternary Complex Assays: Utilize biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.[2]
Q3: How can I confirm that the observed protein loss is due to proteasomal degradation?
To confirm that your PROTAC is functioning through the ubiquitin-proteasome system, you can co-treat your cells with a proteasome inhibitor, such as MG132 or bortezomib. If the degradation of your target protein is prevented or "rescued" in the presence of the proteasome inhibitor, it indicates that the protein loss is indeed dependent on the proteasome.[3]
Q4: What are the known mechanisms of acquired resistance to PROTACs?
Cancer cells can develop resistance to PROTACs through various mechanisms:[4]
-
Mutations in the Target Protein or E3 Ligase: Alterations in the binding sites of the target protein or the E3 ligase can prevent the PROTAC from forming a stable ternary complex.[5][6]
-
Genomic Alterations in UPS Components: Changes in the core components of the ubiquitin-proteasome system can compromise its function.[6]
-
Upregulation of Deubiquitinating Enzymes (DUBs): Increased activity of DUBs can counteract the ubiquitination induced by the PROTAC, thus preventing protein degradation.[6]
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins like ABCB1 can actively remove the PROTAC from the cell, reducing its intracellular concentration.[3]
-
Downregulation of E3 Ligase Expression: Reduced expression of the specific E3 ligase recruited by the PROTAC can limit its efficacy.
Troubleshooting Guides
Issue 1: No or Weak Target Degradation
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties.[2] Perform cell permeability assays. |
| Inefficient Ternary Complex Formation | Use biophysical assays (e.g., TR-FRET, SPR, ITC) to assess ternary complex formation.[2] Redesign the linker to optimize the geometry of the complex.[1] |
| Low E3 Ligase Expression | Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in the cell line using Western blot or qPCR.[1] Consider using a cell line with higher expression or a PROTAC that recruits a different E3 ligase. |
| PROTAC Instability | Assess the stability of the PROTAC in the experimental medium over time. |
| Incorrect Experimental Conditions | Optimize treatment time and concentration by performing a time-course and dose-response experiment. |
Issue 2: Acquired Resistance to the PROTAC
| Possible Cause | Suggested Solution |
| Mutation in Target Protein | Sequence the target protein's gene in resistant cells to identify mutations.[3] Redesign the target-binding part of the PROTAC to bind to the mutated protein.[3] |
| Alteration in E3 Ligase Machinery | Sequence the genes of the E3 ligase complex (e.g., CUL2, VHL, CRBN) to check for mutations.[3] Switch to a PROTAC that recruits a different E3 ligase.[3] For example, if resistance develops to a VHL-based PROTAC, a CRBN-based one may still be effective.[3] |
| Upregulation of Drug Efflux Pumps | Measure the expression level of efflux pumps like ABCB1 via qPCR or Western blot.[3] Co-treat with an inhibitor of the suspected efflux pump (e.g., Zosuquidar for ABCB1) to see if PROTAC potency is restored.[3] |
| Upregulation of Deubiquitinating Enzymes (DUBs) | Investigate the expression levels of relevant DUBs. Consider co-treatment with a DUB inhibitor. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to qualitatively and semi-quantitatively measure the reduction in the levels of a target protein after PROTAC treatment.[2][3]
Materials:
-
Relevant cell lines
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the PROTAC and a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[2]
Materials:
-
Purified target protein and E3 ligase complex
-
PROTAC of interest
-
Donor and acceptor-labeled antibodies specific for the target protein and E3 ligase
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
Prepare a solution containing the target protein and the E3 ligase complex in assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal.
Data Analysis:
-
Plot the TR-FRET signal as a function of PROTAC concentration. An increase in the signal indicates the formation of the ternary complex. A bell-shaped curve may be observed, indicative of the "hook effect".
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Common mechanisms of resistance to PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. Target Protein Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of E3 Ligase Ligand-linker Conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of toxicity associated with E3 Ligase Ligand-linker Conjugates?
A1: Toxicity in E3 ligase ligand-linker conjugates, often components of Proteolysis Targeting Chimeras (PROTACs), can arise from several factors:
-
On-target, off-tissue toxicity: The target protein is degraded in healthy tissues where it has essential functions, leading to adverse effects.[1][2]
-
Off-target substrate degradation: The conjugate may bind to and degrade proteins other than the intended target, causing unforeseen side effects.[1]
-
E3 ligase-related effects: Hijacking a specific E3 ligase (e.g., CRBN, VHL) might interfere with its normal cellular functions, such as the degradation of endogenous substrates.[3] For instance, IMiD-based ligands for CRBN can lead to the degradation of endogenous neosubstrates like IKZF1/3, which can cause immune modulation.[3]
-
Metabolite toxicity: The conjugate or its metabolites may have inherent toxic properties.
-
"Hook effect": At high concentrations, the formation of binary complexes (conjugate-target or conjugate-E3 ligase) can predominate over the productive ternary complex (target-conjugate-E3 ligase), reducing efficacy and potentially leading to off-target effects.
Q2: How can I assess the toxicity of my E3 Ligase Ligand-linker Conjugate?
A2: A tiered approach to toxicity assessment is recommended:
-
In vitro cellular assays: Start with cell viability assays (e.g., MTT, CellTiter-Glo®) in various cell lines (cancer and healthy) to determine the cytotoxic potential.
-
Off-target profiling: Employ proteomics-based approaches (e.g., mass spectrometry) to identify unintended protein degradation.
-
In vivo studies: Conduct studies in animal models to evaluate systemic toxicity, including monitoring for clinical signs, body weight changes, and histopathological analysis of major organs.
Q3: What strategies can be employed to minimize the toxicity of my conjugate?
A3: Several strategies can help mitigate toxicity:
-
Optimize linker design: The length and composition of the linker are critical for forming a stable and productive ternary complex.[4] Fine-tuning the linker can improve selectivity and reduce off-target degradation.
-
Modify the E3 ligase ligand: While CRBN and VHL are widely used, exploring novel E3 ligases with more restricted tissue expression could limit off-tissue toxicity.[5] For CRBN, non-IMiD scaffolds are being developed to avoid degradation of endogenous neosubstrates.[3]
-
Enhance target-binding affinity and selectivity: A more selective binder for the protein of interest will reduce the likelihood of engaging off-targets.
-
Employ a prodrug strategy: Designing the conjugate as a prodrug that is activated only in the target tissue (e.g., a tumor) can significantly reduce systemic toxicity.[2]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-target (healthy) cell lines.
| Potential Cause | Suggested Solution |
| On-target toxicity in cells where the target protein is essential. | 1. Confirm the expression level of the target protein in the sensitive cell lines. 2. Consider developing tissue-specific delivery systems or using E3 ligases with restricted expression. |
| Off-target toxicity. | 1. Perform unbiased proteomics to identify off-target proteins being degraded. 2. Redesign the conjugate to improve selectivity. This may involve modifying the target protein ligand or the linker. |
| Inherent toxicity of the molecule or its metabolites. | 1. Synthesize and test individual components (target ligand, linker, E3 ligase ligand) for cytotoxicity. 2. Modify the chemical structure to reduce inherent toxicity while maintaining degradation activity. |
Problem 2: In vivo toxicity observed at doses required for efficacy.
| Potential Cause | Suggested Solution |
| On-target, off-tissue toxicity. | 1. Evaluate the expression profile of the target protein across different tissues to anticipate potential toxicities. 2. Explore alternative E3 ligase ligands that are expressed at lower levels in the affected organs.[5] |
| Poor pharmacokinetic properties leading to high systemic exposure. | 1. Optimize the physicochemical properties of the conjugate to improve its pharmacokinetic profile. 2. Consider formulation strategies to enhance tumor-specific delivery. |
| Immunogenicity. | 1. Assess the potential for an immune response against the conjugate. 2. Modify the structure to reduce immunogenic epitopes. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the E3 Ligase Ligand-linker Conjugate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Global Proteomics for Off-Target Analysis
-
Cell Lysis and Protein Digestion: Treat cells with the conjugate at a concentration that induces target degradation. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
TMT Labeling: Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that show significant down-regulation in the conjugate-treated group compared to the control are potential off-targets.
Visualizations
Caption: A typical experimental workflow for assessing the efficacy and toxicity of E3 Ligase Ligand-linker Conjugates.
Caption: Major pathways leading to the toxicity of E3 Ligase Ligand-linker Conjugates.
References
- 1. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Optimizing ternary complex formation with E3 Ligase Ligand-linker Conjugate 103
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the formation of ternary complexes involving a protein of interest (POI), an E3 ligase, and a Proteolysis-Targeting Chimera (PROTAC). The following information is designed to address common challenges encountered during experiments with E3 Ligase Ligand-linker Conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex, and why is it critical for PROTAC function?
A1: A ternary complex in the context of PROTACs is a crucial intermediate structure formed by the simultaneous binding of a PROTAC molecule to both a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[] This proximity is essential for the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the cell's proteasome.[][4] The stability and conformation of this ternary complex are key determinants of the efficiency and selectivity of POI degradation.[]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where the efficiency of target protein degradation decreases at high PROTAC concentrations.[5][6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[5][6] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[6] Using lower concentrations of the PROTAC and designing molecules that promote positive cooperativity in ternary complex formation can also help reduce this effect.[6]
Q3: How do I know if my PROTAC is forming a ternary complex?
A3: Several biophysical and cellular assays can be used to confirm the formation of a ternary complex. Common techniques include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and NanoBRET® assays.[2][7] These methods can provide quantitative data on the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase.
Q4: What is "cooperativity" in the context of ternary complex formation?
A4: Cooperativity refers to the influence that the binding of one protein (e.g., the E3 ligase) to the PROTAC has on the binding of the other protein (the POI). Positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, is a desirable characteristic for a PROTAC as it leads to a more stable and long-lived ternary complex, which generally results in more efficient protein degradation.[][4] Conversely, negative cooperativity can lead to reduced stability of the complex.[]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of ternary complex formation.
| Problem | Possible Cause | Recommended Solution |
| No or weak target protein degradation. | Low endogenous expression of the recruited E3 ligase in the chosen cell line.[5] | 1. Quantify E3 ligase expression: Use Western Blot or qPCR to determine the expression level of the target E3 ligase.[5] 2. Select a different cell line: Choose a cell line known to have higher expression of the E3 ligase.[5] 3. Overexpress the E3 ligase: Transiently or stably transfect cells with a plasmid encoding the E3 ligase.[5] |
| Poor cell permeability of the PROTAC.[6] | 1. Optimize the linker: Modify the linker to improve physicochemical properties such as solubility and permeability.[8] 2. Employ prodrug strategies: Mask polar groups to enhance cell uptake.[6] | |
| The ternary complex is not forming. | 1. Confirm binary binding: Ensure your PROTAC binds to both the target protein and the E3 ligase individually using biophysical assays (e.g., SPR, ITC). 2. Perform ternary complex assays: Use techniques like NanoBRET® or TR-FRET to directly measure ternary complex formation in cells.[2][6] | |
| The ternary complex is formed but is not productive for ubiquitination.[6] | 1. Perform in-vitro ubiquitination assays: Assess if the target protein is ubiquitinated in the presence of the PROTAC, E3 ligase, E1, E2, and ubiquitin. 2. Redesign the linker: The length and attachment points of the linker are critical for the correct orientation of the POI and E3 ligase.[1][8] | |
| Inconsistent degradation results across different cell lines. | Variable expression levels of the E3 ligase between cell lines.[5] | 1. Profile E3 ligase expression: Analyze and compare the E3 ligase protein levels in all cell lines used.[5] 2. Correlate degradation with E3 ligase levels: This will help understand the dependency of your PROTAC's efficacy on the E3 ligase concentration.[5] |
| High Dmax (incomplete degradation) or degradation plateaus at a low level. | High rate of new protein synthesis is counteracting degradation.[9] | 1. Perform a time-course experiment: Shorter treatment times may reveal more significant degradation before new protein is synthesized.[9] 2. Inhibit protein synthesis: Use a protein synthesis inhibitor like cycloheximide (B1669411) as a control to assess the maximal degradation potential. |
| PROTAC instability in cell culture medium.[6] | 1. Assess PROTAC stability: Monitor the stability of your compound in the experimental media over time using techniques like LC-MS. | |
| Off-target protein degradation. | The target-binding component of the PROTAC is not sufficiently selective. | 1. Optimize the target-binding warhead: Use a more selective ligand for your protein of interest.[6] |
| The linker influences the formation of off-target ternary complexes. | 1. Modify the linker: Systematically vary the linker's length and composition to improve selectivity.[6] | |
| The chosen E3 ligase has a broad range of natural substrates. | 1. Switch the E3 ligase: Employ a different E3 ligase that may have a more restricted set of endogenous substrates.[6] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to evaluate the degradation of a target protein and the levels of the recruited E3 ligase.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., from 1 nM to 10 µM) and for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis:
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane and then incubate with primary antibodies specific for the target protein, the E3 ligase, and a loading control (e.g., GAPDH, α-Tubulin) overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an appropriate detection reagent and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.[10]
-
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET®)
This protocol describes a method to measure the formation of the ternary complex in live cells.[2]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[2]
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
-
PROTAC Treatment:
-
Add serial dilutions of the PROTAC to the cells.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET® ratio indicates the formation of the ternary complex.[2]
-
Visualizations
Caption: The mechanism of action of a PROTAC, highlighting the formation of the key ternary complex.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ternary Complex Formation [promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to E3 Ligase Linkers for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. These heterobifunctional molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. A critical, yet often underestimated, component of a PROTAC is the linker that connects the E3 ligase ligand to the POI-binding ligand. The linker's composition, length, and attachment points profoundly influence the efficacy, selectivity, and physicochemical properties of the degrader.
This guide provides a comparative analysis of a representative E3 Ligase Ligand-linker Conjugate, designated here as Conjugate 103 , against other commonly employed E3 ligase linkers. For the purpose of this guide, Conjugate 103 is conceptualized as a Cereblon (CRBN) E3 ligase ligand, such as a thalidomide (B1683933) derivative, connected to a flexible polyethylene (B3416737) glycol (PEG) linker. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of the available options and the experimental data necessary to make informed decisions in their PROTAC design endeavors.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it is an active participant in the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1] Its characteristics directly impact key performance parameters of the PROTAC, including:
-
Ternary Complex Formation and Stability: The linker's length and flexibility are crucial for enabling the optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitin transfer.[1]
-
Degradation Efficacy: The linker composition influences the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Selectivity: The linker can impart selectivity for the target protein by influencing the geometry of the ternary complex.[1]
-
Physicochemical Properties: The linker's nature affects the solubility, cell permeability, and metabolic stability of the entire PROTAC molecule, which are critical for its drug-like properties.[1]
Performance Comparison of E3 Ligase Linkers
The choice of E3 ligase and the corresponding linker is a critical decision in PROTAC design. While hundreds of E3 ligases exist, only a handful have been extensively utilized due to the availability of well-characterized small molecule ligands.[2][3] The most prominent among these are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[4][5][6]
The following tables summarize the performance of PROTACs utilizing different E3 ligase linkers, with a focus on degradation efficiency (DC50 and Dmax). It is important to note that these values are highly dependent on the specific target protein, cell line, and experimental conditions.
Table 1: Comparison of PROTAC Performance with Different E3 Ligase Linkers
| E3 Ligase | Ligand Type | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| CRBN | Pomalidomide | PEG | BRD4 | <10 | >90 | [1] |
| VHL | VH032 | Alkyl | BRD4 | <20 | >85 | [7] |
| MDM2 | Nutlin-3a | Alkyl-Ether | BRD4 | ~50 | ~70 | [8] |
| IAP | LCL161 | PEG | cIAP1 | <100 | >80 | [] |
Table 2: Impact of Linker Type and Length on Degradation Efficiency (CRBN-based PROTACs targeting BRD4)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 8 | 50 | 80 | [10] |
| PEG | 12 | 15 | >90 | [10] |
| PEG | 16 | 30 | >90 | [10] |
| Alkyl | 8 | 75 | 75 | [10] |
| Alkyl | 12 | 25 | >85 | [10] |
| Alkyl | 16 | 40 | >85 | [10] |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The following diagrams illustrate the key signaling pathway and a general workflow for evaluating PROTAC efficacy.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: General experimental workflow for evaluating PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different E3 ligase linkers. Below are protocols for key experiments involved in characterizing PROTACs.
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).
Protocol 3: Determination of DC50 and Dmax
-
Data Collection: Quantify the relative protein levels for each PROTAC concentration from the Western blot data.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic regression model to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of protein degradation).
Conclusion
The selection of an appropriate E3 ligase ligand-linker conjugate is a multifaceted decision that requires careful consideration of the target protein, the desired cellular context, and the overall physicochemical properties of the final PROTAC molecule. While CRBN-based linkers like our conceptual Conjugate 103 offer a well-established and versatile platform, linkers recruiting other E3 ligases such as VHL, MDM2, and IAPs provide alternative strategies that may be advantageous for specific applications. The empirical determination of the optimal linker type and length through systematic screening, guided by the experimental protocols outlined in this guide, remains a critical step in the development of potent and selective protein degraders. As the field of targeted protein degradation continues to evolve, the exploration of novel E3 ligases and innovative linker chemistries will undoubtedly expand the therapeutic potential of this exciting modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Guide to VHL- and CRBN-Based PROTAC Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase and the corresponding ligand-linker conjugate is a critical determinant of a PROTAC's (Proteolysis-Targeting Chimera) success. This guide provides an objective comparison between von Hippel-Lindau (VHL) and Cereblon (CRBN)-based linkers, two of the most utilized E3 ligases in PROTAC design. For the purpose of this guide, we will consider "E3 Ligase Ligand-linker Conjugate 103" as a representative of the widely used CRBN-based linkers.
At a Glance: VHL vs. CRBN in PROTAC Development
The selection between VHL and CRBN for PROTAC development is nuanced, with each offering distinct advantages and disadvantages. VHL-recruiting PROTACs are often noted for their high selectivity and the formation of stable ternary complexes. In contrast, CRBN-based PROTACs can be effective in achieving profound degradation of nuclear oncoproteins due to CRBN's abundance in hematopoietic cells, though they may exhibit broader substrate promiscuity.[] The choice ultimately depends on the specific target protein, its subcellular localization, the desired pharmacokinetic properties of the PROTAC, and the cellular context of the disease model.[]
Quantitative Performance Data
The following tables summarize publicly available data for PROTACs targeting various proteins, highlighting the degradation potency (DC50) and maximum degradation (Dmax) achieved with either VHL- or CRBN-based linkers. It is important to note that direct head-to-head comparisons with identical target ligands and linkers are not always available, and performance can be highly dependent on these components as well as the specific cell line used.
Table 1: VHL-Based PROTAC Degraders
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MZ1 | BRD4 | ~25 nM | >90% | HeLa | Zengerle et al., 2015 |
| ARV-771 | BET Bromodomains | ~5 nM | >90% | 22Rv1 | Raina et al., 2016 |
| PROTAC 8o | KRAS G12D | 1.2 nM | ~90% | MIA PaCa-2 | Maniaci et al., 2017 |
Table 2: CRBN-Based PROTAC Degraders (Represented by "this compound" class)
| PROTAC Example | Target Protein | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | 4 nM | >95% | THP-1 | Winter et al., 2015 |
| ARV-825 | BRD4 | <1 nM | >98% | RS4;11 | Lu et al., 2015 |
| Compound 14a | CRBN (self-degradation) | 200 nM | 98% | HeLa | Bond et al., 2020[2] |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[3] The signaling pathways of the recruited E3 ligases, VHL and CRBN, are central to this process.
Experimental Workflow for Comparison
A systematic comparison of VHL- and CRBN-based PROTACs is crucial for selecting the optimal degrader for a given target. The following workflow outlines a typical experimental approach.
Key Experimental Protocols
1. Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.[4]
-
Cell Seeding and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. After overnight adherence, treat the cells with a range of PROTAC concentrations for a predetermined duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil the samples to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][5]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
2. In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[6]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT): E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (VHL or CRBN), the target protein, ATP, and ubiquitin (often biotinylated for detection).[6][7]
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include control reactions without the PROTAC, E1, or E3 ligase to ensure the observed ubiquitination is dependent on all components.[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, probing with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates polyubiquitination.[6]
3. Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the PROTAC-induced ternary complex.[][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of the E3 ligase and the target protein. Typically, one protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP). PROTAC-induced complex formation brings the fluorophores into close proximity, resulting in a FRET signal.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinity of the PROTAC to both the E3 ligase and the target protein individually, as well as the formation of the ternary complex.[9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex formations.[9]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay where the target protein is expressed as a NanoLuc® fusion (bioluminescent donor) and the E3 ligase as a HaloTag® fusion labeled with a fluorescent acceptor. PROTAC-mediated complex formation in living cells results in a BRET signal.[10]
Conclusion
The decision to employ a VHL- or CRBN-based linker in PROTAC design is a critical strategic choice in targeted protein degradation. While both have demonstrated significant success in degrading a wide range of proteins, their inherent properties can lead to different outcomes in terms of potency, selectivity, and potential for off-target effects. A thorough evaluation using the experimental approaches outlined in this guide is essential for the rational design and optimization of potent and selective protein degraders for therapeutic applications. Future research focusing on direct, systematic comparisons of VHL and CRBN-based PROTACs with matched components will further illuminate the optimal strategies for targeting specific proteins in various disease contexts.[11]
References
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ternary Complex Formation [promega.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Targeted Protein Degradation: VHL-based E3 Ligase Ligand-Linker Conjugate 103 vs. CRBN-based Linkers
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand-linker is a cornerstone of designing effective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between the von Hippel-Lindau (VHL)-based E3 Ligase Ligand-linker Conjugate 103, which utilizes the (S,R,S)-AHPC ligand, and the widely employed Cereblon (CRBN)-based linkers.
This comparative analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows to empower informed decision-making in the development of novel protein degraders.
At a Glance: VHL vs. CRBN E3 Ligase Recruiters
The efficacy of a PROTAC is determined by its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. The choice between VHL and CRBN as the E3 ligase recruiter can significantly influence a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties.
This compound , a VHL-based conjugate, leverages the well-characterized (S,R,S)-AHPC ligand to recruit the VHL E3 ligase. In contrast, CRBN-based linkers typically incorporate derivatives of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide.
While both VHL and CRBN have been successfully utilized to degrade a plethora of therapeutic targets, they exhibit distinct characteristics. VHL-recruiting PROTACs are often noted for their high efficiency in degrading certain targets, such as KRAS mutants.[1] Conversely, CRBN-based degraders are praised for the favorable physicochemical properties of their ligands, including smaller size and better drug-like characteristics.[2]
Quantitative Performance Data
Table 1: Comparison of VHL- and CRBN-based PROTACs Targeting BET Bromodomains
| PROTAC Name/ID | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | BRD4 | HeLa, 22Rv1 | ~15 | >90 | [3] |
| dBET1 | CRBN | BRD4 | 22Rv1 | ~100 | >80 | [3] |
| ARV-771 | VHL | BET Proteins | 22Rv1 | <1 | >95 | [4][5] |
Table 2: Comparison of VHL- and CRBN-based PROTACs Targeting Kinases
| PROTAC Name/ID | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unspecified | VHL | FLT3 | MV4-11 | ~10-100 | >90 | [6] |
| LWY-713 | CRBN | FLT3 | MV4-11 | 0.614 | 94.8 | [6] |
| Unspecified | VHL | KRAS G12D | Pancreatic Cancer Cells | ~1-10 | >90 | [7] |
| Unspecified | CRBN | KRAS G12D | Pancreatic Cancer Cells | >1000 | <20 | [7] |
Signaling Pathways and Experimental Workflows
To fully comprehend the comparison, it is essential to visualize the fundamental biological pathways and the experimental procedures used to generate the comparative data.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for comparing VHL- and CRBN-based PROTACs.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate assessment of PROTAC performance. Below are generalized protocols for key experiments cited in the comparison of VHL- and CRBN-based degraders.
Western Blotting for Protein Degradation
This is a cornerstone technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
VHL- and CRBN-based PROTACs
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the VHL- or CRBN-based PROTACs or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the levels of the target protein relative to the loading control. Calculate the percentage of degradation to determine DC50 and Dmax values.[9]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in a biochemical setting.[10]
Materials:
-
Purified recombinant target protein (e.g., with a GST-tag)
-
Purified recombinant E3 ligase complex (e.g., His-tagged CRBN-DDB1 or VHL-ElonginB-ElonginC)
-
VHL- and CRBN-based PROTACs
-
TR-FRET donor (e.g., terbium-conjugated anti-GST antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-His antibody)
-
Assay buffer and microplates
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase complex, and PROTACs at desired concentrations in the assay buffer.[11]
-
Assay Assembly: In a microplate, combine the target protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature to allow for complex formation and antibody binding.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the TR-FRET ratio. A PROTAC-dependent increase in the ratio indicates the formation of the ternary complex.[11]
NanoBRET™ Ternary Complex Assay in Live Cells
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation within a cellular environment.[1]
Materials:
-
HEK293 cells (or other suitable cell lines)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase (VHL or CRBN)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
VHL- and CRBN-based PROTACs
-
White, opaque microplates
Procedure:
-
Cell Transfection: Co-transfect cells with the plasmids expressing the NanoLuc®-target protein and the HaloTag®-E3 ligase.
-
Cell Seeding: Seed the transfected cells into a microplate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein. Then, add a serial dilution of the PROTACs.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in this ratio upon PROTAC treatment signifies the formation of the ternary complex in live cells.
Conclusion
The choice between a VHL-based linker, such as this compound, and a CRBN-based linker is a critical decision in PROTAC design that depends on multiple factors including the target protein, the desired cellular context for degradation, and the intended pharmacokinetic profile.
Current evidence suggests that VHL-based PROTACs may offer advantages in potency for certain targets, while CRBN-based PROTACs often possess more favorable drug-like properties. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers to navigate these choices and to design and evaluate novel protein degraders with enhanced therapeutic potential. As the field of targeted protein degradation continues to evolve, direct, head-to-head comparisons under standardized conditions will be invaluable in further elucidating the nuanced advantages of each E3 ligase platform.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Efficacy comparison of E3 Ligase Ligand-linker Conjugate 103 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bavdegalutamide (ARV-110), a first-in-class oral PROteolysis TArgeting Chimera (PROTAC®) androgen receptor (AR) degrader, across different prostate cancer cell lines. As "E3 Ligase Ligand-linker Conjugate 103" is not a publicly documented molecule, this report uses the well-characterized clinical candidate ARV-110 as a representative example of a potent and selective E3 ligase ligand-linker conjugate that targets the androgen receptor for degradation.
Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3] This mechanism of action offers a novel therapeutic strategy for prostate cancer, particularly in cases of resistance to conventional AR inhibitors.[4]
Data Presentation
The following table summarizes the in vitro efficacy of Bavdegalutamide (ARV-110) in two well-established androgen-sensitive prostate cancer cell lines: VCaP and LNCaP. VCaP cells are characterized by the amplification of the wild-type AR gene, while LNCaP cells harbor a T878A mutation in the AR ligand-binding domain.
| Compound | Target | Cell Line | DC50 (nM)¹ | Dmax (%)² | IC50 (nM)³ | Notes | Reference(s) |
| ARV-110 | AR | VCaP | ~1 | >95 | ~1.8 | Degrades wild-type and several clinically relevant AR mutants. | [5][6][7] |
| ARV-110 | AR | LNCaP | ~1 | >95 | ~10 (PSA synthesis) | Over 10-fold more potent at inhibiting PSA synthesis than enzalutamide (B1683756). | [7][8] |
| Enzalutamide | AR (antagonist) | VCaP | N/A | N/A | ~122.1 | Standard-of-care AR inhibitor. | [7] |
¹DC50 : Half-maximal degradation concentration. ²Dmax : Maximum percentage of protein degradation. ³IC50 : Half-maximal inhibitory concentration for cell proliferation or other functional assays. N/A : Not Applicable, as enzalutamide is an inhibitor, not a degrader.
Signaling Pathway and Mechanism of Action
Bavdegalutamide (ARV-110) is a heterobifunctional molecule designed to induce the degradation of the androgen receptor. One end of the molecule binds to the ligand-binding domain of the AR, while the other end recruits the E3 ubiquitin ligase, cereblon (CRBN). This simultaneous binding facilitates the formation of a ternary complex between the AR and CRBN.[1][3] Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules to the AR, tagging it for recognition and degradation by the 26S proteasome.[1][9][10] This catalytic process allows a single molecule of ARV-110 to induce the degradation of multiple AR protein molecules.[1][11]
Experimental Workflow
The evaluation of a PROTAC's efficacy, such as ARV-110, typically involves a series of in vitro experiments to determine its ability to degrade the target protein and inhibit cancer cell growth. The general workflow begins with cell culture, followed by treatment with the PROTAC at various concentrations and for different durations. The effects are then assessed through protein analysis (e.g., Western Blot) and cell viability assays.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of ARV-110.
Western Blot for Androgen Receptor Degradation
This protocol is designed to quantify the reduction in AR protein levels following treatment with Bavdegalutamide.[12]
1. Cell Culture and Treatment:
-
Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of Bavdegalutamide in DMSO.
-
Further dilute the stock solution in culture media to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).
-
Replace the culture medium with media containing the desired concentrations of Bavdegalutamide or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.[13]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[13]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[13]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[13]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using image analysis software. Normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells based on the quantification of ATP, which indicates metabolically active cells.
1. Cell Seeding:
-
Seed prostate cancer cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium.[14]
-
Include control wells with medium only for background measurement.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14]
2. Compound Treatment:
-
Prepare serial dilutions of Bavdegalutamide in culture medium.
-
Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[14]
3. Incubation:
-
Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[14]
4. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background reading from all experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nursingcenter.com [nursingcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Critical Choice in PROTAC Design: A Head-to-Head Comparison of E3 Ligase Ligand-Linker Conjugates
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase and its corresponding ligand-linker conjugate is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice profoundly influences a PROTAC's degradation efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of PROTACs developed using different E3 ligase ligand-linker strategies, focusing on the most extensively utilized ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).
PROTACs are bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] They are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the ubiquitination and subsequent degradation of the target protein.[3][1] While over 600 E3 ligases exist, the majority of PROTAC development has centered on CRBN and VHL due to the availability of well-characterized small molecule ligands.[4]
Performance Comparison: VHL vs. CRBN Recruiting PROTACs
The choice between VHL and CRBN can significantly impact the degradation profile of a PROTAC.[5] For instance, in the context of targeting Bromodomain-containing protein 4 (BRD4), both VHL-recruiting (e.g., MZ1) and CRBN-recruiting (e.g., dBET1) PROTACs have shown potent degradation, though their activity can be cell-line dependent.[3] Notably, the selection of the E3 ligase can also confer different specificities for protein isoforms or domains. For example, the VHL-based PROTAC MZ1 preferentially degrades the second bromodomain (BD2) of BRD4, while the CRBN-based dBET6 is selective for the first bromodomain (BD1).[3]
When targeting the oncogenic KRAS G12D mutant, current research suggests that VHL-recruiting PROTACs are generally more efficient than their CRBN-recruiting counterparts.[6] Several potent VHL-based KRAS G12D degraders have been developed, while creating effective CRBN-based degraders for this specific mutant has proven more challenging.[6]
Below is a summary of quantitative data for PROTACs targeting BRD4, categorized by the recruited E3 ligase.
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VHL | BRD4 | ~10 nM | >90% | HeLa | |
| ARV-825 | CRBN | BRD4 | <1 nM | >95% | RS4;11 | [3] |
| dBET1 | CRBN | BRD4 | 4 nM | >98% | MV4;11 | [3] |
| PROTAC 139 | VHL | BRD4 | 3.3 nM | 97% | PC3 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex.[7][8] Its length, composition, and attachment points are critical determinants of a PROTAC's degradation efficiency.[7][9] An inadequately designed linker can lead to steric hindrance or unfavorable conformations, thereby compromising degradation.[7]
Linkers are generally categorized as flexible (e.g., polyethylene (B3416737) glycol (PEG), alkyl chains) or rigid.[7] The optimal linker is target-dependent and often requires empirical optimization by synthesizing and evaluating a library of PROTACs with varying linkers.[8]
Experimental Protocols
General Protocol for Assessing Target Protein Degradation via Western Blot
This method is a standard approach to quantify the degradation of a target protein in cells treated with a PROTAC.[3][10]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 4, 8, 16, or 24 hours).[3] Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[10]
5. Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again before applying a chemiluminescent substrate.
6. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
Visualizing the Process
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Flow for E3 Ligase Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of E3 Ligase Ligand-Linker Conjugates for Targeted Protein Degradation
A Head-to-Head Comparison of Pomalidomide- and VHL-Based PROTACs Targeting BRD4
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand-linker conjugate, which recruits a specific E3 ubiquitin ligase to the target protein.
This guide provides an objective comparison of two prominent classes of E3 ligase ligand-linker conjugates, represented by the well-characterized BRD4-targeting PROTACs: ARV-825 , which utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, and MZ1 , which employs a VHL-based ligand. This comparison is supported by experimental data on their binding affinities, degradation efficiencies, and selectivity.
Quantitative Performance Data
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase), leading to efficient ubiquitination and subsequent degradation of the target protein. Key performance indicators include binding affinity (Kd), the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).
| Parameter | ARV-825 (CRBN-based) | MZ1 (VHL-based) | Reference |
| Target Protein | BRD4 | BRD4 | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | [1][2] |
| Binding Affinity (Kd) | |||
| to BRD4 (BD1) | 90 nM | 382 nM | [3][4] |
| to BRD4 (BD2) | 28 nM | 120 nM | [3][4] |
| to E3 Ligase | ~3 µM (to CRBN) | 66 nM (to VCB complex) | [5][6] |
| Ternary Complex (BRD4:PROTAC:E3) | Not explicitly stated | 3.7 nM (BRD4BD2:MZ1:VCB) | [6] |
| Degradation Potency | |||
| DC50 (BRD4) | <1 nM (in Burkitt's Lymphoma cells) | 2-23 nM (cell line dependent) | [1][7] |
| Dmax (BRD4) | >95% | >90% (complete at 100 nM) | [1] |
| Selectivity | Degrades BRD2, BRD3, and BRD4 | Preferential degradation of BRD4 over BRD2 and BRD3 | [8] |
| Known Off-Targets | Potential for degradation of zinc-finger proteins | Generally considered more selective | [8] |
Note: VCB refers to the VHL-ElonginC-ElonginB complex. Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these conjugates, the following diagrams illustrate the key biological pathways and experimental procedures.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase ligand-linker conjugates. Below are summaries of key experimental protocols.
1. Western Blotting for DC50 and Dmax Determination
This technique is used to quantify the dose-dependent degradation of a target protein.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in the cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.[9]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[10]
-
2. NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target protein and the E3 ligase in live cells.[12]
-
Cell Preparation and Transfection:
-
HEK293T cells are typically used.
-
Co-transfect cells with plasmids encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag®.[13]
-
-
Assay Procedure:
-
Harvest the transfected cells and resuspend them in OptiMEM.
-
Add a cell-permeable fluorescent tracer that binds to the NanoLuc®-fused protein.
-
Dispense the cell suspension into a multi-well plate containing serial dilutions of the PROTAC compound.
-
Add the HaloTag® ligand to label the E3 ligase.
-
Incubate the plate to allow the system to reach equilibrium.[13]
-
-
Data Acquisition and Analysis:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the luminescence (donor) and fluorescence (acceptor) signals using a plate reader.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target.
-
The data is plotted to determine the intracellular IC50 value, which reflects the target engagement potency.[13]
-
3. Kinobeads-Based Proteomics for Selectivity Profiling
This chemical proteomics approach is used to assess the selectivity of a PROTAC across the kinome and identify potential off-targets.
-
Lysate Preparation and PROTAC Incubation:
-
Prepare a cell lysate from the desired cell line.
-
Treat aliquots of the lysate with varying concentrations of the PROTAC compound or a vehicle control.[14]
-
-
Kinobeads Enrichment:
-
Protein Digestion and Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins into peptides.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each kinase, compare its abundance in the PROTAC-treated samples to the vehicle control.
-
A dose-dependent decrease in the abundance of a kinase indicates that it is a target or off-target of the PROTAC. This allows for the generation of a selectivity profile.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Guide: A Comparative Analysis of a Representative E3 Ligase Ligand-Linker Conjugate-Based Degrader Against Known BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs), a prominent class of protein degraders, are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A PROTAC consists of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This guide provides a comparative analysis of a representative E3 ligase ligand-linker conjugate-based degrader, using the well-characterized BRD4 degrader MZ1 as a stand-in for the proprietary "E3 Ligase Ligand-linker Conjugate 103." We will benchmark MZ1 against other established BRD4 degraders, ARV-825 and dBET1 , focusing on their degradation efficiency and cellular activity.
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[1][3] Their role in various cancers has made them a prime target for therapeutic intervention. While traditional inhibitors block the function of these proteins, PROTACs offer the advantage of removing the protein entirely, which can lead to a more profound and sustained biological effect.[1][2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][4] This proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released to repeat this catalytic cycle.
Quantitative Performance Comparison
The efficacy of PROTACs is primarily assessed by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The half-maximal inhibitory concentration (IC50) is also used to evaluate their anti-proliferative effects. The table below summarizes the performance of MZ1, ARV-825, and dBET1 in various cancer cell lines.
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MZ1 | VHL | BRD4 > BRD2/3 | H661, H838 | 8, 23 | Complete at 100 nM | - |
| HeLa | 2-20 | >90 | - | |||
| ARV-825 | Cereblon (CRBN) | BRD2/3/4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 | Not Reported | 9-37 |
| dBET1 | Cereblon (CRBN) | BRD2/3/4 | Breast Cancer Cells | - | - | 430 (EC50) |
| Acute Myeloid Leukemia (AML) | - | - | Potent |
Data compiled from multiple sources.[5][6][7][8][9][10][11] Note that experimental conditions may vary between studies.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial. Below are detailed methodologies for key experiments used to characterize these degraders.
Western Blotting for Protein Degradation
This technique is widely used to quantify the reduction in target protein levels following PROTAC treatment.[2][3]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, H661) in multi-well plates at a density that ensures 70-80% confluency at the time of harvest.[3]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[2][3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Collect the cell lysate and incubate on ice for 30 minutes.[2]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.[2]
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.[5]
-
Normalize the target protein band intensity to the corresponding loading control.[5]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Cell Viability Assay
This assay measures the anti-proliferative effects of the PROTAC. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[1]
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[1]
-
Incubate overnight at 37°C and 5% CO₂.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted compounds to the wells, including a vehicle control.[1]
3. Incubation:
-
Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]
4. Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[13]
-
Record the luminescence using a plate-reading luminometer.[1]
5. Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[1]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the performance of a PROTAC degrader.
Conclusion
This guide provides a comparative framework for benchmarking a representative E3 ligase ligand-linker conjugate-based degrader, MZ1, against other known BRD4 degraders, ARV-825 and dBET1. The data indicates that both VHL-recruiting (MZ1) and CRBN-recruiting (ARV-825, dBET1) PROTACs can potently and effectively degrade BRD4 at nanomolar concentrations, leading to significant anti-proliferative effects in cancer cell lines.[5][14] The choice of a specific degrader for further development may depend on factors such as the specific cellular context, desired degradation kinetics, selectivity profile, and the expression levels of the recruited E3 ligase in the target tissue. The provided experimental protocols offer a robust foundation for the in-house evaluation and comparison of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. rndsystems.com [rndsystems.com]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PROTAC ARV-110 (Bavdegalutamide) Compared to the Standard Inhibitor Enzalutamide in Prostate Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the PROTAC® (Proteolysis Targeting Chimera) Androgen Receptor (AR) degrader, ARV-110 (Bavdegalutamide), and the standard-of-care AR inhibitor, Enzalutamide. The data presented is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the differential mechanisms and potential therapeutic advantages of targeted protein degradation versus conventional inhibition in the context of prostate cancer.
Mechanism of Action: Degradation vs. Inhibition
The Androgen Receptor (AR) signaling pathway is a critical driver of prostate cancer progression.[1][2] While both ARV-110 and Enzalutamide target the AR, they do so through fundamentally different mechanisms.
Enzalutamide is a nonsteroidal antiandrogen that acts as a competitive inhibitor of the AR.[3][4] It binds to the ligand-binding domain of the AR with a higher affinity than natural androgens, which prevents androgen binding, impedes the nuclear translocation of the receptor, and disrupts its interaction with DNA.[4][5] This multi-faceted inhibition effectively suppresses the AR signaling pathway.[4]
ARV-110 (Bavdegalutamide) is a heterobifunctional small molecule, known as a PROTAC, designed to eliminate the AR protein entirely.[1][2] It functions by simultaneously binding to the AR and the E3 ubiquitin ligase cereblon.[1] This proximity induces the ubiquitination of the AR, tagging it for degradation by the proteasome.[1] This catalytic process allows a single molecule of ARV-110 to induce the degradation of multiple AR proteins.
Below is a diagram illustrating the distinct mechanisms of action of Enzalutamide and ARV-110 within the AR signaling pathway.
Caption: AR signaling pathway and points of intervention for Enzalutamide and ARV-110.
Comparative In Vivo Efficacy
Preclinical studies in prostate cancer xenograft models have demonstrated that ARV-110 not only shows robust anti-tumor activity but also exhibits greater tumor growth inhibition compared to Enzalutamide, particularly in models of resistance.
Tumor Growth Inhibition in Castrated VCaP Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) | AR Protein Reduction |
| ARV-110 | 0.1 | 20%[6] | - |
| 0.3 | 69%[1][6] | 70%[1][6] | |
| 1 | 101%[1][6] | 87%[1][6] | |
| 3 | 109%[1][6] | 90%[1][6] | |
| Enzalutamide | 10 | 79%[6] | - |
Tumor Growth Inhibition in Enzalutamide-Resistant VCaP Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (TGI) |
| ARV-110 | 3 | 70%[7] |
| 10 | 60%[7] |
These data highlight the potent in vivo activity of ARV-110, demonstrating dose-dependent AR degradation and superior tumor growth inhibition compared to Enzalutamide in a standard xenograft model.[1][6] Importantly, ARV-110 maintains significant efficacy in a model of acquired resistance to Enzalutamide.[8][9][10]
Experimental Protocols
The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific parameters may vary between individual experiments.
Animal Models
Immunodeficient mice, such as male SCID mice, were utilized for the engraftment of human prostate cancer cells.[11] For castration-resistant models, mice underwent surgical castration prior to tumor cell implantation.[11]
Tumor Implantation and Monitoring
Human prostate cancer cells (e.g., VCaP) were implanted subcutaneously into the flanks of the mice.[11] Tumors were allowed to establish and grow to a predetermined size before the initiation of treatment.[11] Tumor volumes were measured regularly (e.g., twice weekly) using calipers.[11]
Drug Administration
ARV-110 and Enzalutamide were formulated for oral administration and dosed daily (PO, QD).[11] A vehicle control group was included in all studies for comparison.[11]
Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition (TGI): Calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.[11]
-
AR Protein Degradation: To confirm the mechanism of action in vivo, tumors were harvested at the end of the study (e.g., 16 hours after the last dose) and analyzed by Western blot to quantify the levels of AR protein.[11]
-
Biomarker Analysis: In some studies, circulating Prostate-Specific Antigen (PSA) levels were measured as a biomarker of AR pathway activity.[11]
Development of Resistance Models
Enzalutamide-resistant xenografts were established by the continuous treatment of tumor-bearing castrated mice with Enzalutamide until tumors resumed growth, indicating acquired resistance.[11]
The workflow for these preclinical efficacy studies is outlined in the diagram below.
Caption: Generalized workflow for preclinical in vivo efficacy studies.
Summary and Conclusion
The preclinical data strongly suggests that the PROTAC AR degrader, ARV-110 (Bavdegalutamide), demonstrates superior in vivo efficacy compared to the standard AR inhibitor, Enzalutamide, in prostate cancer xenograft models. This enhanced activity is attributed to its distinct mechanism of action, which leads to the elimination of the AR protein rather than just its inhibition.[1]
Key takeaways include:
-
Potent AR Degradation: ARV-110 induces profound, dose-dependent degradation of the AR protein in vivo.[1][6]
-
Superior Tumor Growth Inhibition: In head-to-head comparisons, ARV-110 resulted in greater tumor growth inhibition than Enzalutamide.[1][6]
-
Activity in Resistant Models: ARV-110 maintains robust anti-tumor activity in models of acquired resistance to Enzalutamide, addressing a significant clinical challenge.[2][9]
These findings underscore the potential of targeted protein degradation as a therapeutic strategy to overcome the limitations of traditional occupancy-based inhibitors. The promising preclinical data for ARV-110 supported its advancement into clinical trials for patients with metastatic castration-resistant prostate cancer.[1][2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of E3 Ligase Ligand-linker Conjugate 103: A Comprehensive Guide for Laboratory Personnel
Researchers and drug development professionals handling E3 Ligase Ligand-linker Conjugate 103 must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a potentially hazardous chemical and follow established guidelines for the disposal of similar research-grade small molecules, such as Proteolysis-Targeting Chimeras (PROTACs).
E3 ligase ligand-linker conjugates are integral components in the synthesis of PROTACs, which are designed to harness the cell's natural protein disposal system to target and degrade specific proteins of interest.[1][2] These conjugates are typically organic small molecules.[1][3] Given their biological activity and use in applications such as cancer research, proper handling and disposal are of paramount importance.[4][5]
Immediate Safety and Disposal Plan
The following step-by-step guide provides a framework for the safe disposal of this compound. This procedure is based on general laboratory hazardous waste disposal guidelines and should be implemented in accordance with your institution's specific environmental health and safety (EHS) protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling the conjugate, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Classification and Segregation
Properly classify and segregate the waste at the point of generation. Do not mix with non-hazardous waste.
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated consumables such as weighing paper, pipette tips, and gloves. | Labeled hazardous waste bag or container. |
| Liquid Waste | Unused or leftover solutions of the conjugate in organic solvents (e.g., DMSO, DMF). | Labeled, sealed, and chemical-resistant hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, or glassware. | Puncture-proof sharps container designated for hazardous chemical waste. |
Step 3: Container Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Chemical Irritant"). In the absence of specific data, assume it is hazardous.
-
The accumulation start date.
Step 4: Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA).[6] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains, heat sources, and direct sunlight.
-
Secondary containment should be used to prevent spills.
Step 5: Disposal Request
Once a waste container is full or has been in storage for the maximum allowable time per institutional policy (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's EHS department.[6] Do not dispose of this chemical down the drain.[6]
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling E3 Ligase Ligand-linker Conjugate 103
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical entities. This guide provides essential, immediate safety and logistical information for handling E3 Ligase Ligand-linker Conjugate 103, a component used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
E3 Ligase Ligand-linker Conjugates are integral building blocks in the development of PROTACs, a revolutionary class of drugs designed to degrade specific target proteins within a cell.[1][2] While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following recommendations are based on best practices for handling similar chemical compounds, such as PROTACs and other protein degraders.[3]
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive approach to personal protection is crucial when handling this compound. The minimum required PPE for various laboratory activities is outlined below.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Laboratory Work | Safety glasses with side-shields[4] | Disposable nitrile gloves (single pair)[4] | Laboratory coat, long pants, and closed-toe shoes[4] | Not generally required in a well-ventilated area |
| Handling Solid Compound/Weighing | Safety goggles[4] | Double-layered nitrile gloves | Laboratory coat, long pants, and closed-toe shoes | Recommended to be performed in a chemical fume hood[3] |
| Preparing Stock Solutions | Safety goggles or face shield[3][4] | Chemically resistant gloves (e.g., double-layered nitrile)[3] | Laboratory coat, long pants, and closed-toe shoes | To be performed in a chemical fume hood[3] |
| Potential for Splash | Face shield worn over safety goggles[4][5] | Heavy-duty or double-layered nitrile gloves | Chemical-resistant apron over a laboratory coat | As dictated by the specific procedure and ventilation |
Note: Always consult your institution's specific safety guidelines and conduct a thorough risk assessment before beginning any new procedure.
Operational Plan: From Receipt to Disposal
A structured operational plan is essential for the safe handling and use of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature recommendations provided by the supplier.
Handling and Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing: If handling the solid form, weigh the required amount in a chemical fume hood to avoid inhalation of any dust particles.[3]
-
Solubilization: Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO) within a chemical fume hood.[3]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
In Case of Exposure: A swift and appropriate response to accidental exposure is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and disposable labware, should be considered chemical waste.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for handling this compound and the targeted protein degradation pathway it initiates once incorporated into a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
